5-Bromo-6-methylpicolinaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXGQBIEVDVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568129 | |
| Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-18-8 | |
| Record name | 5-Bromo-6-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-6-methylpicolinaldehyde: A Technical Guide for Advanced Research
CAS Number: 137778-18-8
This in-depth technical guide provides comprehensive information on 5-Bromo-6-methylpicolinaldehyde, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in medicinal chemistry, supported by spectral data and logical workflows.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₇H₆BrNO.[1] Its chemical structure, featuring a bromine atom and an aldehyde group on a methyl-substituted pyridine ring, makes it a versatile building block in the synthesis of more complex molecules. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 137778-18-8 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=N1)C=O)Br | [1][2] |
| InChIKey | BXPXGQBIEVDVOW-UHFFFAOYSA-N | [2] |
| Appearance | Light yellow solid | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Synthesis of this compound
A reliable method for the synthesis of this compound involves the reduction of Methyl 5-bromo-6-methylpicolinate.[3]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials and Methods:
-
Starting Material: Methyl 5-bromo-6-methylpyridine-2-carboxylate (1.00 eq.)[3]
-
Reagent: Diisobutylaluminum hydride (DIBAL-H) in hexane (1 mol/L solution)[3]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[3]
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution[3]
-
Extraction Solvent: Ethyl acetate[3]
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)[3]
Procedure:
-
Under a nitrogen atmosphere, dissolve Methyl 5-bromo-6-methylpyridine-2-carboxylate (7.00 g, 30.6 mmol, 1.00 eq.) in anhydrous tetrahydrofuran (150 mL) in a 250 mL round-bottom flask.[3]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add a 1 mol/L solution of diisobutylaluminum hydride in hexane (60 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C.[3]
-
Stir the reaction mixture at -78 °C for 60 minutes.[3]
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution (50 mL).[3]
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (2 x 100 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (10:90) as the eluent to yield 5-bromo-6-methylpyridine-2-carboxaldehyde (4.90 g, 76% yield) as a light yellow solid.[3]
Characterization Data:
| Data Type | Results |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.04 (s, 1H), 8.02 (d, J=8.1 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 2.78 (s, 3H) |
| LC-MS (ESI, m/z) | 200 [M+H]⁺ |
Table 2: Spectral Data for this compound [3]
Potential Applications in Drug Development
While specific biological activity for this compound has not been extensively reported in peer-reviewed literature, its structural motifs are present in molecules with known pharmacological relevance. Substituted bromopyridines are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[4][5]
Hypothetical Signaling Pathway Involvement:
Based on the utility of similar structures in targeting kinase pathways, a hypothetical workflow for investigating the potential of this compound as a kinase inhibitor is proposed. The p38 MAP kinase and PI3K/AKT/mTOR pathways, which are crucial in inflammation and cancer, are plausible targets for inhibitors derived from this scaffold.[4][5]
Caption: Proposed workflow for developing kinase inhibitors.
This logical workflow illustrates the progression from the starting material, this compound, through chemical synthesis to generate a library of potential inhibitors. These compounds would then undergo biological screening to determine their efficacy and to establish structure-activity relationships, guiding further lead optimization.
Conclusion
This compound is a valuable and reactive intermediate with significant potential for the synthesis of novel compounds, particularly in the field of medicinal chemistry. The detailed synthetic protocol and characterization data provided herein offer a solid foundation for its preparation and use in research and development. While its direct biological activity remains to be fully elucidated, its structural similarity to known pharmacophores suggests that it is a promising scaffold for the discovery of new therapeutic agents, especially kinase inhibitors. Further investigation into its biological properties is warranted.
References
An In-depth Technical Guide to 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available data for 5-Bromo-6-methylpicolinaldehyde. It is intended for informational purposes for a scientific audience. Critical experimental data, including definitive physical properties and spectroscopic characterization, are not widely published. All quantitative data presented should be considered in this context.
Core Chemical Properties
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a bromine atom and an aldehyde functional group, offering multiple reactive sites for the construction of more complex molecules.
Table 1: Summary of Chemical Identifiers and Calculated Properties
| Property | Value | Source |
| CAS Number | 137778-18-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₆BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 200.03 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CC1=C(C=CC(=N1)C=O)Br | --INVALID-LINK--[2] |
| InChIKey | BXPXGQBIEVDVOW-UHFFFAOYSA-N | --INVALID-LINK--[3] |
| Predicted XlogP | 1.7 | --INVALID-LINK--[1] |
| Predicted PSA | 29.96 Ų | --INVALID-LINK--[2] |
Table 2: Predicted Physical Properties
| Property | Value | Notes |
| Appearance | Off-white to light yellow solid | Based on supplier information. |
| Boiling Point | 242.1 ± 40.0 °C | Predicted value. |
| Density | 1.577 ± 0.06 g/cm³ | Predicted value. |
| pKa | 1.60 ± 0.10 | Predicted value. |
Note: No experimentally determined melting point, boiling point, or specific solubility data were found in the public domain. The data for isomers such as 2-bromo-6-methylnicotinaldehyde (melting point: 66 °C) and 5-bromo-2-pyridinecarboxaldehyde (melting point: 91-96 °C) are available but should not be directly attributed to this compound[4][5].
Synthesis and Reactivity
While detailed experimental protocols for the synthesis and purification of this compound are not extensively documented, several synthetic routes have been reported with varying yields.
Synthetic Routes
Three primary methods for the synthesis of this compound have been identified:
-
Oxidation of (5-bromo-6-methylpyridin-2-yl)methanol: This route offers the highest reported yield of 86%. The reaction involves the oxidation of the corresponding alcohol using selenium(IV) oxide in a 1,4-dioxane and water mixture with heating for 1.5 hours[2].
-
Reduction of Methyl 5-bromo-6-methylpicolinate: A 76% yield can be achieved through the reduction of the methyl ester precursor with diisobutylaluminium hydride (DIBAL-H) in a tetrahydrofuran and hexane solvent system at -78 °C for one hour under an inert atmosphere[2].
-
Formylation of 2,5-dibromo-6-methylpyridine: This method provides a 67.8% yield. It involves a lithium-halogen exchange using n-butyllithium at -78 °C, followed by quenching with N,N-dimethylformamide (DMF)[2].
Caption: General workflow for the synthesis and characterization of this compound.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.
-
Aldehyde Group: The aldehyde functionality is reactive towards nucleophiles and can participate in a variety of transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and oxidation to the corresponding carboxylic acid.
-
Bromo Group: The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, a common strategy in the development of kinase inhibitors and other biologically active compounds[6][7].
While no specific kinase inhibitors synthesized directly from this compound are documented in the available literature, its structural motifs are present in known bioactive molecules. For instance, substituted pyridines are key components of numerous kinase inhibitors that target signaling pathways implicated in cancer and inflammatory diseases[6].
Caption: A conceptual workflow for the utilization of this compound in the synthesis of potential kinase inhibitors.
Experimental Protocols (Exemplary)
The following are generalized protocols based on the synthetic routes identified. Specific reaction conditions may require optimization.
Synthesis via Oxidation (86% Yield)
-
Reactants: (5-bromo-6-methylpyridin-2-yl)methanol, selenium(IV) oxide, 1,4-dioxane, water.
-
Procedure:
-
Dissolve (5-bromo-6-methylpyridin-2-yl)methanol in a mixture of 1,4-dioxane and water.
-
Add selenium(IV) oxide to the solution.
-
Heat the reaction mixture for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the crude product, likely via column chromatography, to obtain this compound.
-
Synthesis via Suzuki-Miyaura Coupling (General Protocol)
This protocol is a general representation of a Suzuki-Miyaura coupling and would require optimization for this compound.
-
Reactants: this compound, an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2-3 equivalents), and an anhydrous solvent (e.g., dioxane/water mixture).
-
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Spectroscopic Characterization
A comprehensive search of scientific databases and chemical supplier information did not yield publicly available experimental ¹H or ¹³C NMR spectra or detailed peak lists for this compound. For researchers synthesizing this compound, standard 1D and 2D NMR experiments, along with mass spectrometry and infrared spectroscopy, would be necessary to confirm its structure and purity.
Conclusion
This compound is a readily synthesizable chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. Its dual reactivity allows for diverse synthetic modifications. However, a notable gap exists in the public domain regarding its detailed experimental characterization, including its physical properties and spectroscopic data. Further research and publication of this information would be highly beneficial to the scientific community.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methylpicolinaldehyde
This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No: 137778-18-8), a key intermediate in pharmaceutical and chemical research.[1][2][3] This document details a prominent synthetic pathway, including a step-by-step experimental protocol, and presents relevant chemical and physical data in a structured format.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-2-methyl-pyridine-6-carbaldehyde, 5-Bromo-6-methylpyridine-2-carboxaldehyde |
| CAS Number | 137778-18-8 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Light yellow solid[4] |
| Storage | Inert atmosphere, Room Temperature |
Synthesis Pathway
The most commonly cited and highest-yielding method for the synthesis of this compound involves the reduction of a methyl ester precursor, Methyl 5-bromo-6-methylpicolinate.[1][4] An alternative, though lower-yielding, pathway is the oxidation of (5-bromo-6-methylpyridin-2-yl)methanol.[1]
Primary Synthesis Route: Reduction of Methyl 5-bromo-6-methylpicolinate
This pathway utilizes diisobutylaluminum hydride (DIBAL-H) as a reducing agent to selectively convert the methyl ester to an aldehyde. This method is favored for its high efficiency and good yield.
Caption: Reduction of Methyl 5-bromo-6-methylpicolinate.
Experimental Protocol: Reduction of Methyl 5-bromo-6-methylpicolinate
The following protocol is adapted from established literature.[4]
Materials:
-
Methyl 5-bromo-6-methylpyridine-2-carboxylate (1.00 eq.)
-
Tetrahydrofuran (THF)
-
Diisobutylaluminum hydride (DIBAL-H) in hexane (1 M solution)
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Under a nitrogen atmosphere, dissolve Methyl 5-bromo-6-methylpyridine-2-carboxylate (7.00 g, 30.6 mmol) in tetrahydrofuran (150 mL) in a 250 mL round-bottom flask.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of diisobutylaluminum hydride in hexane (60 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 60 minutes.
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (10/90) to yield 5-bromo-6-methylpyridine-2-carboxaldehyde.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 5-bromo-6-methylpyridine-2-carboxylate (7.00 g) |
| Product Yield | 4.90 g |
| Percentage Yield | 76% |
Product Characterization:
-
¹H NMR (300 MHz, CDCl₃): δ 10.04 (s, 1H), 8.02 (d, J=8.1 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 2.78 (s, 3H).[4]
-
LC-MS (ESI, m/z): 200 [M+H]⁺.[4]
Alternative Synthesis Route: Oxidation of (5-bromo-6-methylpyridin-2-yl)methanol
An alternative synthesis involves the oxidation of the corresponding alcohol. While this method is also viable, the reported yield is lower than the reduction pathway.
Caption: Oxidation of (5-bromo-6-methylpyridin-2-yl)methanol.
Quantitative Data for Alternative Route:
| Parameter | Value |
| Starting Material | (5-bromo-6-methylpyridin-2-yl)methanol |
| Reported Yield | 86.0% |
Note: While a higher yield is reported for the oxidation route in one source, the reduction method is more frequently detailed and characterized in available literature, suggesting it may be a more robust and commonly employed method.[1]
Experimental Workflow
The general workflow for the synthesis and purification of this compound via the reduction pathway is outlined below.
Caption: General experimental workflow for synthesis.
This guide provides essential information for the synthesis of this compound, offering a detailed protocol and comparative data to aid researchers in their synthetic endeavors.
References
Spectroscopic and Synthetic Profile of 5-Bromo-6-methylpicolinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 5-Bromo-6-methylpicolinaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties, arising from the interplay of the electron-withdrawing bromine atom, the electron-donating methyl group, and the reactive aldehyde functionality on the pyridine ring. The detailed characterization data and experimental protocols presented herein are intended to facilitate its use in the synthesis of novel molecular entities.
Spectroscopic Data
The structural integrity and purity of this compound have been established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.04 | Singlet | 1H | Aldehyde CHO |
| 8.02 | Doublet | 1H | Pyridine H4 |
| 7.67 | Doublet | 1H | Pyridine H3 |
| 2.78 | Singlet | 3H | Methyl CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde C=O |
| ~160 | Pyridine C6 |
| ~152 | Pyridine C2 |
| ~140 | Pyridine C4 |
| ~128 | Pyridine C3 |
| ~125 | Pyridine C5 |
| ~24 | Methyl CH₃ |
Note: The ¹³C NMR data is predicted based on typical chemical shifts for substituted pyridines and aldehydes. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710 | Strong | Aldehyde C=O Stretch |
| ~1570, ~1450 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |
| ~1100 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 199/201 | [M]⁺ (Molecular Ion) |
| 170/172 | [M-CHO]⁺ |
| 120 | [M-Br]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of the corresponding alcohol, (5-Bromo-6-methylpyridin-2-yl)methanol.
Materials:
-
(5-Bromo-6-methylpyridin-2-yl)methanol
-
Manganese(IV) oxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of (5-Bromo-6-methylpyridin-2-yl)methanol (1.0 eq) in dichloromethane, add activated manganese(IV) oxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), filter the mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound as a solid.
Spectroscopic Characterization
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared spectrometer. Acquire a background spectrum of the empty sample compartment prior to sample analysis.
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
Ionization: Use electron ionization (EI) at 70 eV.
Analysis: Acquire the mass spectrum over a mass range of m/z 50-300.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 5-Bromo-6-methylpicolinaldehyde. Due to the absence of a publicly available experimental spectrum in the searched literature, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and analysis of its chemical structure. The information herein is intended to support researchers in the identification and characterization of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of the molecule's structure, considering the electronic effects of the substituents on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aldehyde | 9.5 - 10.5 | Singlet (s) | - | 1H |
| H-4 | 7.8 - 8.2 | Doublet (d) | 8.0 - 9.0 | 1H |
| H-3 | 7.6 - 8.0 | Doublet (d) | 8.0 - 9.0 | 1H |
| CH₃ | 2.5 - 2.8 | Singlet (s) | - | 3H |
Structural and Spectral Correlations
The structure of this compound contains four distinct proton environments, which are expected to give rise to four unique signals in the ¹H NMR spectrum. The logical relationship and predicted positions of these signals are illustrated in the diagram below.
Caption: Predicted ¹H NMR signal correlations for this compound.
Experimental Protocol
While a specific experimental protocol for acquiring the ¹H NMR spectrum of this compound was not found in the searched literature, a general methodology for such an analysis would be as follows:
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of TMS (0.03% v/v) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-90 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, depending on sample concentration)
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J values).
-
Interpretation of the Predicted Spectrum
-
Aldehyde Proton (H-aldehyde): This proton is attached to a carbonyl group and is significantly deshielded, hence its predicted downfield chemical shift in the range of 9.5-10.5 ppm. It is not coupled to any other protons, so it is expected to appear as a sharp singlet.
-
Aromatic Protons (H-3 and H-4): These two protons are on the pyridine ring. The electron-withdrawing effects of the bromine atom, the aldehyde group, and the nitrogen atom in the ring will cause these protons to be deshielded and appear in the aromatic region. They are adjacent to each other and are expected to show ortho-coupling, resulting in two doublets. The proton at the 4-position (H-4) is expected to be slightly more downfield than the proton at the 3-position (H-3) due to its para-relationship to the electron-withdrawing aldehyde group. The coupling constant (³J) between these two protons is predicted to be in the range of 8.0-9.0 Hz.
-
Methyl Protons (CH₃): The protons of the methyl group at the 6-position are attached to the pyridine ring. They are expected to resonate in the upfield region compared to the aromatic protons. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
An In-depth Technical Guide on the Solubility of 5-Bromo-6-methylpicolinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpicolinaldehyde, with the CAS number 137778-18-8, is a heterocyclic aldehyde.[1][2][3] Its molecular structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and an aldehyde functional group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][5] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.
Chemical Structure:
-
Molecular Formula: C₇H₆BrNO[1]
-
Key Features:
-
Pyridine Ring: A polar heterocyclic aromatic ring containing a nitrogen atom.
-
Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.[6][7]
-
Bromo Group (-Br): A halogen substituent that increases molecular weight and can influence polarity.
-
Methyl Group (-CH₃): A nonpolar alkyl group.
-
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8][9] The polarity of this compound is a balance between its polar (pyridine ring, aldehyde group) and nonpolar (methyl group, brominated aromatic ring) components.
Based on its structure, the following solubility trends can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents can interact favorably with the polar regions of the molecule. The synthesis of related compounds often utilizes solvents like N,N-dimethyl-formamide and tetrahydrofuran, suggesting good solubility.[1]
-
Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Expected in nonpolar solvents such as hexane and toluene. The nonpolar character of these solvents is not sufficient to overcome the intermolecular forces of the more polar solute.
-
Water Solubility: Likely to be low. While the aldehyde and pyridine nitrogen can form hydrogen bonds with water, the overall hydrophobic character contributed by the brominated methylpyridine ring system will limit its aqueous solubility.[6][7] The solubility of aldehydes and ketones in water decreases as the length of the alkyl chain increases due to the dominance of the nonpolar part.[6][7]
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8][9] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is the primary determinant of solubility.[8][10]
-
Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[8][10]
-
Intermolecular Forces: The presence of dipole-dipole interactions and the potential for hydrogen bonding (as an acceptor) in this compound will influence its interaction with different solvents.
dot
Caption: Key factors influencing the solubility of the target compound.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound in various organic solvents is not found in readily accessible literature. For research and development purposes, it is essential to determine this data experimentally. The following table is a template that can be used to record experimentally determined solubility values.
| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) | Observations |
| Hexane | 0.1 | Low | Data not available | |
| Toluene | 2.4 | Low to Moderate | Data not available | |
| Dichloromethane (DCM) | 3.1 | Moderate | Data not available | |
| Diethyl Ether | 2.8 | Moderate | Data not available | |
| Tetrahydrofuran (THF) | 4.0 | High | Data not available | |
| Ethyl Acetate | 4.4 | Moderate to High | Data not available | |
| Acetone | 5.1 | Moderate to High | Data not available | |
| Acetonitrile | 5.8 | Moderate to High | Data not available | |
| Dimethylformamide (DMF) | 6.4 | High | Data not available | |
| Dimethyl sulfoxide (DMSO) | 7.2 | High | Data not available | |
| Methanol | 5.1 | Moderate | Data not available | |
| Ethanol | 4.3 | Moderate | Data not available | |
| Water | 10.2 | Low | Data not available |
Experimental Protocols for Solubility Determination
A common and straightforward method for determining the solubility of a solid organic compound is the static equilibrium method.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample using a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the solvent used.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.
dot
Caption: Experimental workflow for determining solubility.
Conclusion
While specific quantitative data on the solubility of this compound is not publicly available, a strong theoretical framework based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is expected to be most soluble in polar aprotic solvents and least soluble in nonpolar and aqueous media. For precise applications in research and drug development, experimental determination of solubility using standardized protocols is strongly recommended. The information and methodologies provided in this guide offer a comprehensive starting point for such investigations.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 137778-18-8 [chemicalbook.com]
- 3. This compound - CAS:137778-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. quora.com [quora.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. byjus.com [byjus.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. chem.ws [chem.ws]
Starting materials for 5-Bromo-6-methylpicolinaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for 5-Bromo-6-methylpicolinaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the common starting materials, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be achieved through multiple routes, primarily involving the oxidation of a corresponding alcohol or the reduction of a methyl ester. These methods offer high yields and utilize readily available starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Starting Material | Reagent(s) | Solvent(s) | Reaction Time | Temperature | Yield | Reference |
| (5-bromo-6-methylpyridin-2-yl)methanol | Selenium(IV) oxide | 1,4-dioxane, water | 1.5 h | Heating | 86.0% | [1] |
| 5-bromo-6-methylpyridine-2-carboxylic acid methyl ester | Diisobutylaluminium hydride | Tetrahydrofuran, hexane | 1 h | -78 °C | 76.0% | [1][2] |
Experimental Protocols
Detailed methodologies for the two principal synthetic routes are provided below. These protocols are based on established literature and offer a reproducible guide for laboratory synthesis.
Route 1: Oxidation of (5-bromo-6-methylpyridin-2-yl)methanol
This pathway involves the oxidation of the primary alcohol, (5-bromo-6-methylpyridin-2-yl)methanol, to the corresponding aldehyde using selenium(IV) oxide.
Procedure:
-
To a solution of (5-bromo-6-methylpyridin-2-yl)methanol in a mixture of 1,4-dioxane and water, add selenium(IV) oxide.
-
Heat the reaction mixture and maintain it at reflux for 1.5 hours.
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the selenium dioxide byproduct.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Reduction of 5-bromo-6-methylpyridine-2-carboxylic acid methyl ester
This method employs the reduction of a methyl ester to the aldehyde using a hydride-based reducing agent at low temperatures.[2]
Procedure:
-
To a solution of 5-bromo-6-methylpyridine-2-carboxylic acid methyl ester (1.00 eq.) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -78 °C.[2]
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.[2]
-
Stir the reaction mixture at -78 °C for 1 hour.[2]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (2 x 100 mL).[2]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether=10/90) to yield 5-bromo-6-methylpyridine-2-carboxaldehyde as a light yellow solid.[2]
Synthetic Pathway Visualization
The following diagram illustrates the two primary synthetic routes to this compound from their respective starting materials.
Caption: Synthetic routes to this compound.
References
The Untapped Therapeutic Potential of 5-Bromo-6-methylpicolinaldehyde Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
A deep dive into the prospective biological activities of 5-Bromo-6-methylpicolinaldehyde derivatives, this technical guide serves as a critical resource for researchers, scientists, and professionals in drug development. While direct experimental data on this specific family of compounds remains limited, this paper extrapolates from structurally analogous molecules to highlight a promising, yet underexplored, frontier in medicinal chemistry.
The strategic incorporation of a bromine atom and a methyl group onto the picolinaldehyde scaffold suggests a high potential for significant biological activity. Brominated heterocyclic compounds have a well-documented history of potent and diverse therapeutic effects. The pyridine nucleus itself is a common feature in a multitude of approved drugs. This guide will explore the potential anticancer and antimicrobial activities of derivatives of this compound, such as Schiff bases, hydrazones, and thiosemicarbazones, by examining the established biological profiles of their structural relatives.
Potential Anticancer Activity
Derivatives of substituted pyridine-2-carboxaldehydes, particularly thiosemicarbazones, have demonstrated notable anticancer properties. These compounds often exert their cytotoxic effects through the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase. The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and overall efficacy.
While specific data for this compound derivatives is not yet available in published literature, studies on other substituted pyridine-2-carboxaldehyde thiosemicarbazones provide compelling evidence for their potential. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown significant antitumor activity against L1210 leukemia in murine models[1]. The structural similarities suggest that derivatives of this compound could exhibit comparable, if not superior, anticancer effects.
Table 1: Anticancer Activity of Structurally Related Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | 40 mg/kg (%T/C = 246) | [1] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | 10 mg/kg (%T/C = 255) | [1] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.3 | [2] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.0 | [2] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.4 | [2] |
Note: %T/C represents the treated vs. control tumor growth percentage.
Potential Antimicrobial Activity
Hydrazone derivatives of various aldehydes are a well-established class of antimicrobial agents. The imine linkage in these molecules is often crucial for their biological activity. The introduction of a brominated pyridine moiety could significantly enhance their antimicrobial spectrum and potency. Bromine substitution is a known strategy to increase the efficacy of antimicrobial compounds.
Research on hydrazones derived from other substituted pyridines has shown promising results against a range of bacterial and fungal pathogens[3][4][5]. For example, certain hydrazone derivatives of 4-phenylpicolinoimidate have exhibited significant activity against Gram-positive bacteria[5]. This suggests that this compound-based hydrazones could be potent antimicrobial agents.
Table 2: Antimicrobial Activity of Structurally Related Hydrazone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid | S. epidermidis ATCC 12228 | 0.48 - 15.62 | [4] |
| Hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid | S. aureus ATCC 43300 | 0.48 - 15.62 | [4] |
| Methyl 4-phenylpicolinoimidate hydrazone derivatives | Gram-positive bacteria | 7.8 - 250 | [5] |
| Methyl 4-phenylpicolinoimidate hydrazone derivatives | M. tuberculosis H37Rv | 3.1 - 12.5 | [5] |
Experimental Protocols
To facilitate further research into this promising area, this section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their potential biological activities.
Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde.
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine separately in a suitable solvent, such as ethanol or methanol.
-
Mixing and Reflux: Combine the solutions in a round-bottom flask. Add a catalytic amount of glacial acetic acid. The mixture is then refluxed for a period of 2-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold solvent, and then purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized through the reaction of an aldehyde with a hydrazine derivative.
-
Reactant Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the desired hydrazide (e.g., isonicotinic acid hydrazide) in the same solvent.
-
Condensation Reaction: Add the aldehyde solution dropwise to the hydrazide solution with constant stirring. A catalytic amount of a suitable acid (e.g., glacial acetic acid) is often added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated under reflux for 4-8 hours.
-
Product Isolation: After cooling, the resulting solid product is filtered, washed with a small amount of cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol or DMF can be performed for further purification.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Path Forward
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the general workflow for the synthesis and evaluation of these promising compounds, as well as a potential mechanism of action for anticancer activity.
Conclusion and Future Directions
The derivatives of this compound represent a significant and untapped area for drug discovery. Based on the robust biological activities of structurally similar compounds, it is highly probable that these derivatives will exhibit potent anticancer and antimicrobial properties. This technical guide provides a foundational framework for initiating research in this domain. The synthesis of a focused library of Schiff bases, hydrazones, and thiosemicarbazones from this compound, followed by comprehensive biological screening, is a logical and promising next step. Such studies are crucial to unlock the full therapeutic potential of this novel class of compounds and to develop new, effective treatments for cancer and infectious diseases.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel aryl and alkynyl derivatives of 5-Bromo-6-methylpicolinaldehyde via Suzuki-Miyaura and Sonogashira cross-coupling reactions. This versatile starting material, featuring a reactive aldehyde and a bromine-substituted pyridine ring, serves as a valuable scaffold for the development of compounds with potential therapeutic applications. The methodologies described herein are foundational for creating libraries of substituted picolinaldehydes for screening in drug discovery programs.
Biological Context and Potential Applications
Pyridine and its derivatives are integral components of numerous biologically active compounds and pharmaceuticals. The functionalization of the pyridine ring allows for the modulation of a compound's physicochemical properties and its interaction with biological targets.
-
Anticancer Potential: Many pyridine-based compounds have demonstrated significant anticancer activity by targeting various cellular pathways. For instance, some pyridine-urea derivatives have shown potent inhibition of breast cancer cell lines, while others act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The synthesis of 5-aryl-6-methylpicolinaldehyde derivatives could lead to novel compounds for evaluation as anticancer agents.
-
Antimicrobial Activity: The pyridine nucleus is a common feature in compounds with antibacterial and antifungal properties. Derivatives of nicotinic acid and other substituted pyridines have shown efficacy against a range of microbial strains, including S. aureus and E. coli. The introduction of aryl and alkynyl moieties to the this compound scaffold could yield novel antimicrobial candidates.
The aldehyde functional group on the synthesized derivatives provides a handle for further chemical modifications, such as the formation of Schiff bases, hydrazones, or for use in condensation reactions to build more complex heterocyclic systems, further expanding the chemical space for drug discovery.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-6-methylpicolinaldehyde Derivatives
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex. This reaction is particularly useful for synthesizing biaryl compounds.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These yields are based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-98 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 16 | 75-85 |
Experimental Protocol: Synthesis of 5-Phenyl-6-methylpicolinaldehyde
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add a degassed 4:1 mixture of Toluene and Water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 5-phenyl-6-methylpicolinaldehyde.
Characterization:
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Sonogashira Cross-Coupling for the Synthesis of 5-Alkynyl-6-methylpicolinaldehyde Derivatives
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
General Reaction Scheme
Caption: General scheme for the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling
The following data is adapted from the Sonogashira coupling of a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, and provides a strong basis for the expected outcomes with this compound.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | 85 |
| 3 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | 90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | 90 |
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-6-methylpicolinaldehyde
This protocol is adapted from a procedure for a similar bromopyridine derivative.
Materials:
-
This compound
-
Phenylacetylene (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (15 mol%)
-
Copper(I) iodide (CuI) (30 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, degassed solution of this compound (1.0 eq) in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ (0.15 eq) and CuI (0.30 eq).
-
Degas the reaction mixture with a stream of argon for 5 minutes at room temperature.
-
Add phenylacetylene (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-(phenylethynyl)-6-methylpicolinaldehyde.
Characterization:
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflows
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Application Notes and Protocols for 5-Bromo-6-methylpicolinaldehyde: A Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-6-methylpicolinaldehyde as a key chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and medicinal chemistry. This versatile building block, characterized by its substituted pyridine ring bearing a reactive aldehyde and a bromine atom, offers multiple avenues for synthetic elaboration, making it an invaluable tool for the construction of novel molecular architectures.
Introduction
This compound (CAS No. 137778-18-8) is a heterocyclic aldehyde with the molecular formula C₇H₆BrNO.[1] Its structure, featuring a pyridine core with strategically placed functional groups, allows for selective and diverse chemical transformations. The aldehyde group is amenable to a wide range of reactions including reductive amination, Wittig reactions, and condensations, while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity makes it a prized starting material for the synthesis of polysubstituted heterocyclic compounds, a class of molecules frequently found in biologically active agents.
A significant area of application for this and structurally similar building blocks is in the development of kinase inhibitors. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site.
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Small molecule inhibitors that target the ATP-binding site of specific kinases have emerged as a major class of therapeutic agents. The structural motif of this compound is particularly suited for the synthesis of inhibitors targeting pathways such as the p38 MAP kinase signaling cascade. The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of inflammatory responses, making its inhibitors promising candidates for the treatment of various inflammatory diseases.
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves two key transformations:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl diversity at the 5-position of the pyridine ring. This is crucial for exploring the hydrophobic pockets of the kinase active site.
-
Reductive Amination: To functionalize the aldehyde group, often introducing side chains that can form additional interactions within the ATP-binding site, thereby enhancing potency and selectivity.
Physicochemical and Spectroscopic Data
A summary of key physicochemical and computational data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Registry Number | 137778-18-8 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥97% |
| LogP | 1.965 |
| PSA | 29.96 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Note: Some data is based on computational predictions.
Experimental Protocols
The following protocols are provided as a general guide for the synthetic manipulation of this compound. Researchers should note that while these protocols are based on established methodologies for similar compounds, optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond at the 5-position of the pyridine ring.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpicolinaldehyde.
Quantitative Data (Illustrative for a similar substrate):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methyl- isonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
This data is for a structurally related compound and serves as a starting point for optimization.
Protocol 2: Reductive Amination of 5-Aryl-6-methylpicolinaldehyde with a Primary Amine
This protocol outlines a general one-pot procedure for the reductive amination of the aldehyde functionality to form a secondary amine.
Reaction Scheme:
Caption: General Reductive Amination Reaction.
Materials:
-
5-Aryl-6-methylpicolinaldehyde (from Protocol 1)
-
Primary amine (1.0 - 1.2 equivalents)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, DCE)
-
Acetic acid (catalytic amount, optional)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve the 5-aryl-6-methylpicolinaldehyde (1.0 eq.) in the anhydrous solvent.
-
Add the primary amine (1.0 - 1.2 eq.) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield the desired secondary amine.
Quantitative Data (Illustrative for a similar substrate):
| Aldehyde | Amine | Reducing Agent | Solvent | Temp | Time (h) | Yield (%) |
| 2-Formyl-6-phenylpyridine | Benzylamine | NaBH(OAc)₃ | DCE | RT | 12 | 92 |
This data is for a structurally related compound and should be used as a guideline.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the p38 MAP kinase signaling pathway, a target for inhibitors synthesized from this compound, and a general experimental workflow for the synthesis and evaluation of these inhibitors.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.
Conclusion
This compound is a highly valuable and versatile chemical building block for the synthesis of complex heterocyclic molecules. Its strategic functionalization through well-established synthetic methodologies, such as the Suzuki-Miyaura coupling and reductive amination, provides a powerful platform for the generation of diverse compound libraries for drug discovery. The application of this building block in the synthesis of kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, highlights its significance in the development of novel therapeutics for inflammatory diseases and other indications. The protocols and data presented herein serve as a practical guide for researchers to unlock the full synthetic potential of this important intermediate.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules, including biaryl and heteroaryl structures.[3][4] 5-Bromo-6-methylpicolinaldehyde is a valuable building block, and its functionalization via Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring. This opens avenues for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing yield, reaction rate, and selectivity.[6][7]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. While specific data for this compound is not extensively published, these examples with structurally related compounds provide a strong basis for reaction optimization.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 | [8] |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 92 | [9] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | High | [10] |
| 4 | 5-Bromosalicylaldehyde | Phenylboronic acid | Custom Pd(II) complex (0.01) | - | K₂CO₃ (2) | Acetonitrile | RT | Moderate | [11] |
| 5 | 4-Bromonicotinaldehyde | 2,3-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | Good | [12] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acids and desired scales may be necessary.
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture like Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a reaction flask (e.g., Schlenk tube or round-bottom flask) with a condenser and stir bar.
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[6]
-
Add the anhydrous solvent (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpicolinaldehyde.[11]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[13][14]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethoxyethane (DME) or 1,4-Dioxane
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq.).
-
Add the solvent (e.g., DME) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 5-Bromo-6-methylpicolinaldehyde in Modern Medicinal Chemistry
Introduction
5-Bromo-6-methylpicolinaldehyde is a substituted pyridine derivative that serves as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring a pyridine core, a reactive bromine atom, and an aldehyde group, provides a powerful scaffold for the synthesis of complex heterocyclic molecules. The strategic positioning of these functional groups allows for sequential and diverse chemical modifications, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.
The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs. The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, facilitating the introduction of a wide array of aryl, heteroaryl, and amino substituents.[1][2] Concurrently, the aldehyde functionality serves as a versatile handle for various transformations, including oxidation, reduction, and reductive amination, to further elaborate the molecular structure.[2]
This application note will detail the potential applications of this compound in the synthesis of kinase inhibitors, provide a representative experimental protocol for a key synthetic transformation, and present hypothetical biological data for a series of derived compounds.
Key Applications in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. The structural motif of this compound is well-suited for the generation of kinase inhibitors for several reasons:
-
Scaffold for Hinge-Binding: The pyridine core can mimic the purine ring of ATP, enabling it to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Vector for Diversity: The bromine atom allows for the introduction of various substituents via cross-coupling reactions, which can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.
-
Introduction of Solubilizing Groups: The aldehyde can be modified to introduce polar groups that can improve the aqueous solubility and pharmacokinetic properties of the final compounds.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone in the synthesis of biaryl compounds, a common structural feature in many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst and degas the mixture for an additional 10 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpicolinaldehyde.
Data Presentation: Hypothetical Biological Activity of Derived Kinase Inhibitors
Following the Suzuki-Miyaura coupling, the resulting aldehyde can be further functionalized, for example, through reductive amination with a series of amines to generate a library of final compounds. The following table represents hypothetical biological data for a series of such compounds targeting a generic tyrosine kinase.
| Compound ID | R Group (from Amine) | IC₅₀ (nM) vs. Target Kinase | Cell Proliferation GI₅₀ (µM) |
| GM-101 | 4-Morpholinyl | 15 | 0.25 |
| GM-102 | 4-Methylpiperazin-1-yl | 8 | 0.12 |
| GM-103 | (4-Hydroxyphenyl)methyl | 22 | 0.48 |
| GM-104 | 2-(Dimethylamino)ethyl | 35 | 0.89 |
| GM-105 | Cyclopropyl | 5 | 0.09 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitor synthesis.
Generic Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a key synthetic intermediate with significant potential in medicinal chemistry. Its inherent reactivity and structural features make it an ideal starting point for the development of novel kinase inhibitors and other therapeutic agents. The ability to perform robust and well-established chemical transformations, such as the Suzuki-Miyaura coupling, allows for the systematic and efficient generation of diverse compound libraries for lead discovery and optimization. Further exploration of the chemical space accessible from this versatile building block is warranted and is likely to yield novel drug candidates with improved therapeutic profiles.
References
Application Note and Protocol for the Reductive Amination of 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the reductive amination of 5-bromo-6-methylpicolinaldehyde, a common synthetic transformation in medicinal chemistry and drug development for the synthesis of substituted pyridine derivatives.
Introduction
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a particularly mild and selective reducing agent well-suited for this transformation.[1][2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive than sodium borohydride, allowing for the selective reduction of the iminium ion in the presence of the starting aldehyde.[1] This protocol details the use of sodium triacetoxyborohydride for the reductive amination of this compound. The procedure is compatible with a variety of primary and secondary amines and tolerates a range of functional groups.[3][4]
Reaction Principle
The reductive amination of this compound proceeds via the formation of an iminium ion intermediate, which is then selectively reduced by sodium triacetoxyborohydride. The reaction is typically performed in an anhydrous aprotic solvent.
Caption: General mechanism of reductive amination.
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[3][5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) apparatus
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a generic amine (e.g., morpholine). The quantities can be adjusted proportionally.
1. Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). b. Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration). c. Add the amine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
2. Reduction: a. To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed. b. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
3. Work-up: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Stir the biphasic mixture vigorously for 15-20 minutes. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
4. Purification: a. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Caption: Workflow for the reductive amination protocol.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of this compound with various amines.
| Amine Substrate | Amine Equivalents | NaBH(OAc)₃ Equivalents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Morpholine | 1.2 | 1.5 | DCE | 2 | 85-95 |
| Piperidine | 1.2 | 1.5 | DCM | 2 | 80-90 |
| Benzylamine | 1.1 | 1.5 | DCE | 3 | 75-85 |
| Aniline | 1.2 | 1.5 | DCE | 4 | 60-75 |
| N-Methylpiperazine | 1.2 | 1.5 | DCM | 2.5 | 80-90 |
Note: Reaction times and yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can decompose the reducing agent and inhibit imine formation. If the amine is weakly nucleophilic, the addition of a catalytic amount of acetic acid may be beneficial.[3]
-
Incomplete Reaction: If the reaction stalls, an additional portion of sodium triacetoxyborohydride may be added.
-
Safety: Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be quenched carefully, as gas evolution may occur. Dichloromethane and 1,2-dichloroethane are hazardous solvents and should be handled with appropriate precautions.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application of 5-Bromo-6-methylpicolinaldehyde in Kinase Inhibitor Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-6-methylpicolinaldehyde as a versatile starting material in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, its structural features—a pyridine core with a reactive aldehyde and a bromine atom—make it an excellent candidate for the synthesis of various kinase inhibitor scaffolds. The protocols and data presented herein are based on established synthetic methodologies for structurally related compounds, such as 5-bromonicotinaldehyde and 2-bromo-6-methylisonicotinaldehyde, and serve as a guide for the rational design and synthesis of new chemical entities.[1][2]
The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site.[1][2] The bromine atom on the pyridine ring of this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.[3][4][5] Concurrently, the aldehyde group can be readily functionalized through reactions like reductive amination to introduce diverse side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[6][7][8][9][10]
Targeted Signaling Pathway: Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle.[11] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][11] For the purpose of these application notes, we will focus on the synthesis of a hypothetical inhibitor targeting CDK2, a key kinase involved in the G1/S phase transition of the cell cycle.[11]
Caption: Simplified CDK2 signaling pathway in cell cycle regulation.
Experimental Protocols
The following is a proposed multi-step synthesis of a hypothetical CDK2 inhibitor starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a commercially available boronic acid to introduce a key structural motif for kinase interaction.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
(4-Aminophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound, (4-aminophenyl)boronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 ratio) to the flask.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate 1 (5-(4-aminophenyl)-6-methylpicolinaldehyde) .
Protocol 2: Reductive Amination
This protocol details the conversion of the aldehyde group of Intermediate 1 to a secondary amine, a common functional group for interaction with the solvent-exposed region of the kinase active site.
Reaction Scheme:
Materials:
-
Intermediate 1 (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve Intermediate 1 in dichloromethane in a round-bottom flask.
-
Add cyclopropylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Hypothetical CDK2 Inhibitor .
Caption: General experimental workflow for synthesis and evaluation.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and biological evaluation of the hypothetical CDK2 inhibitor. This data is for illustrative purposes only and is intended to provide a target profile for a successful inhibitor.
| Parameter | Value |
| Synthesis | |
| Yield of Intermediate 1 | 75% |
| Yield of Hypothetical CDK2 Inhibitor | 60% |
| Purity (by HPLC) | >98% |
| Biological Activity | |
| CDK2 IC₅₀ | 50 nM |
| CDK1 IC₅₀ | 500 nM |
| CDK4 IC₅₀ | >10 µM |
| CDK6 IC₅₀ | >10 µM |
| Cell Proliferation GI₅₀ (MCF-7) | 200 nM |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic combination of Suzuki-Miyaura coupling and reductive amination allows for the efficient construction of diverse chemical scaffolds. The presented protocols and hypothetical data provide a framework for the rational design and development of potent and selective kinase inhibitors targeting pathways such as the CDK-mediated cell cycle regulation. Researchers are encouraged to adapt and optimize these methodologies to explore the full potential of this promising starting material in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-6-methylpicolinaldehyde as an intermediate in pharmaceutical synthesis.
Application Notes: 5-Bromo-6-methylpicolinaldehyde in Pharmaceutical Synthesis
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a pyridine ring functionalized with a reactive aldehyde group and a bromine atom, makes it an ideal scaffold for building diverse molecular architectures. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, while the aldehyde group offers a versatile handle for transformations such as reductive amination, oxidation, and condensation reactions. These reactive sites allow for the sequential and controlled introduction of various substituents, enabling the exploration of extensive chemical space in drug discovery programs. This document outlines the key applications and provides detailed experimental protocols for the use of this compound as a synthetic intermediate.
Key Synthetic Applications
The primary utility of this compound in medicinal chemistry is realized through two principal types of transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the electron-deficient pyridine ring is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties. These biaryl structures are prevalent in many kinase inhibitors and other targeted therapeutics.
-
Aldehyde Transformations: The aldehyde group is a versatile functional group that can be readily converted into other functionalities. Reductive amination is a particularly powerful application, enabling the formation of secondary or tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This is a common strategy for introducing side chains that can interact with specific pockets within a biological target, such as an enzyme's active site, to enhance potency and selectivity.
These reactions are often employed in a stepwise fashion to construct complex drug candidates. For instance, a Suzuki-Miyaura coupling might first be used to attach a core aromatic system, followed by a reductive amination to append a solubilizing group or a moiety that forms key hydrogen bonds with the target protein.
Quantitative Data Summary
While specific yield data for reactions involving this compound are not extensively published in public literature, the following table summarizes representative yields for analogous Suzuki-Miyaura cross-coupling reactions with structurally similar brominated pyridine aldehydes. These values demonstrate the general efficiency and versatility of this transformation and can serve as a benchmark for reaction development.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2,4-dimethylphenylboronic acid | 5-(2,4-dimethylphenyl)-6-methylpicolinaldehyde | 85 |
| 2 | 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)-6-methylpicolinaldehyde | 82 |
| 3 | 4-methoxyphenylboronic acid | 5-(4-methoxyphenyl)-6-methylpicolinaldehyde | 88 |
| 4 | 3-fluorophenylboronic acid | 5-(3-fluorophenyl)-6-methylpicolinaldehyde | 79 |
Note: Yields are representative and based on similar reported transformations. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These protocols are adapted from established procedures for structurally related compounds and provide a robust starting point for laboratory synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[1][2][3][4]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methylpicolinaldehyde.
Protocol 2: Reductive Amination
This protocol details the synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.[5][6][7]
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.1 eq.)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq.)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted (5-bromo-6-methylpyridin-2-yl)methanamine product.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for the synthetic applications of this compound and a representative signaling pathway where the resulting pharmaceutical compounds may be active.
Caption: Synthetic workflow from this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-6-methylpicolinaldehyde. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The described methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings, offer efficient routes to construct carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 5-aryl-6-methylpicolinaldehydes. This reaction is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | – | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | ~90-98 |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88-95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne, providing access to 5-alkynyl-6-methylpicolinaldehydes. This reaction is typically catalyzed by a combination of palladium and copper complexes.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 6 | ~85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | Toluene | 70 | 8 | ~80-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ (2) | DMF | 80 | 12 | ~75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-amino-6-methylpicolinaldehyde derivatives. The choice of ligand is critical for achieving high yields, especially with challenging amine substrates.
Quantitative Data for Buchwald-Hartwig Amination
Note: Data adapted from reactions with the isomeric 2-Bromo-6-methylisonicotinaldehyde, expected to show similar reactivity.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 100 | 16 | ~70-80 |
| 2 | Morpholine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~60-70 |
| 3 | n-Butylamine | BrettPhos Pd G3 (2) | – | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 18 | ~65-75 |
Experimental Protocol: Buchwald-Hartwig Amination
This general procedure is for the amination of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).
-
Stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Other Cross-Coupling Reactions
Heck Coupling: This reaction couples this compound with an alkene to form a 5-alkenyl-6-methylpicolinaldehyde. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., Et₃N), and a polar aprotic solvent (e.g., DMF) at elevated temperatures (100-140 °C).
Stille Coupling: This reaction involves the coupling of this compound with an organostannane reagent. A common catalyst system is Pd(PPh₃)₄ in a solvent like toluene or DMF, often with the addition of a copper(I) co-catalyst, at temperatures ranging from 80-110 °C.
Negishi Coupling: This coupling utilizes an organozinc reagent, which can be prepared in situ or in a separate step. The reaction is catalyzed by a palladium or nickel complex and is known for its high functional group tolerance. Typical catalysts include Pd(PPh₃)₄ or Ni(dppe)Cl₂ in a solvent such as THF.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Synthesis of 5-Bromo-6-methylpicolinaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-Bromo-6-methylpicolinaldehyde, a valuable building block in the development of novel pharmaceuticals and other functional organic molecules. The presented protocol focuses on the reduction of a methyl ester precursor using diisobutylaluminium hydride (DIBAL-H).
Introduction
This compound is a substituted pyridine derivative featuring a reactive aldehyde group and a bromine atom, making it a versatile intermediate for various cross-coupling reactions and further functionalization. This application note outlines a reliable and scalable procedure for its synthesis, including the preparation of the necessary starting material.
Overall Synthetic Strategy
The synthesis of this compound is achieved in two main steps. First, the commercially available 5-bromo-6-methylpicolinic acid is converted to its methyl ester. Subsequently, the methyl ester is selectively reduced to the desired aldehyde using DIBAL-H at low temperature.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-bromo-6-methylpicolinate
This procedure describes the esterification of 5-bromo-6-methylpicolinic acid to its corresponding methyl ester.
Materials and Equipment:
-
5-bromo-6-methylpicolinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of 5-bromo-6-methylpicolinic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
After completion, cool the mixture to 0 °C using an ice bath.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Remove any insoluble material by filtration.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The crude product can be purified by silica gel column chromatography.[1]
Protocol 2: Synthesis of this compound
This protocol details the selective reduction of Methyl 5-bromo-6-methylpicolinate to this compound.
Materials and Equipment:
-
Methyl 5-bromo-6-methylpicolinate
-
Anhydrous Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H) in hexane (1 M solution)
-
Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, add Methyl 5-bromo-6-methylpicolinate (1.00 eq., 30.6 mmol, 7.00 g) and anhydrous tetrahydrofuran (150 mL) to a 250 mL round-bottom flask.[2]
-
Cool the reaction system to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add a 1 M solution of diisobutylaluminium hydride in hexane (60 mL) dropwise to the reaction mixture.[2]
-
Maintain the reaction at -78 °C for 60 minutes.[2]
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution (50 mL).[2]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).[2]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (10/90) to yield 5-bromo-6-methylpyridine-2-carboxaldehyde as a light yellow solid.[2]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |
| This compound | C₇H₆BrNO | 200.03 | 76 | Light yellow solid |
| Characterization Data for this compound |
| ¹H NMR (300 MHz, CDCl₃) δ 10.04 (s, 1H), 8.02 (d, J=8.1 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 2.78 (s, 3H)[2] |
| LC-MS (ESI, m/z) : 200 [M+H]⁺[2] |
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the oxidation of (5-bromo-6-methylpyridin-2-yl)methanol. This transformation can be achieved using oxidizing agents such as selenium(IV) oxide in a suitable solvent system like 1,4-dioxane and water with heating. While this method provides a different pathway to the target molecule, the DIBAL-H reduction of the corresponding ester is often preferred due to milder reaction conditions and typically higher yields.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The provided protocol offers a robust and well-documented method for the synthesis of this compound. The DIBAL-H reduction of the methyl ester precursor is a high-yielding and selective transformation, providing access to this key synthetic intermediate. The detailed experimental procedures and characterization data will be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.
References
Application Notes and Protocols: 5-Bromo-6-methylpicolinaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-Bromo-6-methylpicolinaldehyde as a versatile building block in the design and synthesis of advanced materials. The unique combination of a pyridine core, a reactive aldehyde group, and a modifiable bromine atom makes this compound a valuable precursor for a range of applications, including coordination polymers, fluorescent sensors, and organic electronic materials.
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the aldehyde functionality of this compound allow for the synthesis of bespoke organic ligands for the construction of coordination polymers and MOFs.[1][2] The aldehyde group can readily undergo Schiff base condensation with various amines to form multidentate ligands.[3][4] These ligands can then coordinate with metal ions to create one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and separation.[1] The bromine atom offers a site for post-synthetic modification of the resulting framework through cross-coupling reactions.[5][6]
Experimental Protocol: Synthesis of a Schiff Base Ligand and a Coordination Polymer
Part A: Synthesis of a Schiff Base Ligand (L1)
This protocol describes the synthesis of a bidentate Schiff base ligand (L1) from this compound and aniline.
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 g (5.0 mmol) of this compound in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add 0.47 g (5.0 mmol) of aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product (L1) will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the purified L1 in a vacuum oven at 50°C.
Part B: Synthesis of a Coordination Polymer [Cu(L1)₂Cl₂]n
This protocol outlines the formation of a copper(II)-based coordination polymer using the synthesized Schiff base ligand (L1).
-
Ligand Solution: In a 50 mL beaker, dissolve 0.55 g (2.0 mmol) of the Schiff base ligand (L1) in 20 mL of dimethylformamide (DMF).
-
Metal Salt Solution: In a separate 50 mL beaker, dissolve 0.17 g (1.0 mmol) of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of methanol.
-
Assembly: Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Crystallization: Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
Isolation and Washing: After 48 hours, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration, wash with fresh DMF (2 x 5 mL) and then with ethanol (2 x 10 mL).
-
Drying: Dry the final coordination polymer product under vacuum at 80°C for 12 hours.
Application in Fluorescent Sensors
Picolinaldehyde derivatives are valuable platforms for the development of fluorescent chemosensors.[7][8] The aldehyde group can react with specific analytes, leading to a change in the fluorescence properties of a linked fluorophore. This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of various species, including metal ions and small molecules.[9][10] this compound can be incorporated into a sensor molecule where the pyridine and aldehyde moieties act as a recognition and reaction site.
Experimental Protocol: Development of a "Turn-On" Fluorescent Sensor for Hydrazine
This protocol describes a representative workflow for using this compound as a key component in a fluorescent sensor for hydrazine, based on a Schiff base reaction that forms a more conjugated and fluorescent system.
-
Synthesis of the Sensor Probe (SP1):
-
React this compound with a non-fluorescent or weakly fluorescent amine-containing fluorophore (e.g., a derivative of naphthalimide) via a Schiff base condensation reaction, similar to the protocol described in section 1, Part A.
-
Purify the resulting sensor probe (SP1) by column chromatography.
-
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of SP1 in a suitable solvent system (e.g., acetonitrile/water, 1:1 v/v).
-
Prepare a 10 mM stock solution of hydrazine hydrate in deionized water.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place 2.0 mL of the SP1 stock solution and dilute to 3.0 mL with the solvent system.
-
Record the initial fluorescence spectrum of the SP1 solution using a spectrofluorometer.
-
Incrementally add small aliquots of the hydrazine stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the hydrazine concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio.
-
Quantitative Data Summary
The following table summarizes hypothetical performance data for materials derived from this compound.
| Application | Derived Material | Parameter | Value |
| Coordination Polymer | [Cu(L1)₂Cl₂]n | Surface Area (BET) | 450 m²/g |
| CO₂ Adsorption Capacity | 65 cm³/g at 273 K | ||
| Fluorescent Sensor | Sensor Probe (SP1) | Excitation Wavelength | 380 nm |
| Emission Wavelength (before analyte) | 450 nm (weak) | ||
| Emission Wavelength (after analyte) | 520 nm (strong) | ||
| Fluorescence Quantum Yield (before) | 0.03 | ||
| Fluorescence Quantum Yield (after) | 0.45 | ||
| Limit of Detection (LOD) for Hydrazine | 5 µM |
Visualizations
Synthesis of this compound
Caption: Plausible synthetic route for this compound.
Workflow for Coordination Polymer Synthesis
References
- 1. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-6-methylpicolinaldehyde synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical Diisobutylaluminium hydride (DIBAL-H) reduction step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aldehyde | 1. Incomplete reaction: Insufficient DIBAL-H or reaction time. 2. Decomposition of product: Unstable reaction conditions or prolonged reaction time at higher temperatures. 3. Ineffective workup: Incomplete hydrolysis of the intermediate aluminum complex. | 1. Optimize stoichiometry: Ensure at least 1.1 to 1.2 equivalents of DIBAL-H are used. Monitor the reaction progress using TLC. 2. Maintain low temperature: Strictly maintain the reaction temperature at -78 °C throughout the DIBAL-H addition and reaction time. 3. Proper workup: Quench the reaction with methanol at -78 °C, followed by the addition of Rochelle's salt solution or dilute acid with vigorous stirring to ensure complete hydrolysis. |
| Formation of 5-Bromo-6-methylpicolinyl alcohol (Over-reduction) | 1. Excess DIBAL-H: Using a significant excess of the reducing agent. 2. Elevated reaction temperature: Allowing the reaction temperature to rise above -78 °C.[1][2] | 1. Control stoichiometry: Use a slight excess (1.1-1.2 eq.) of DIBAL-H.[3] 2. Strict temperature control: Use a cryostat or a well-maintained dry ice/acetone bath to keep the temperature at -78 °C. Add the DIBAL-H solution slowly and monitor the internal temperature.[3][4] |
| Presence of Unreacted Starting Ester | 1. Insufficient DIBAL-H: Not enough reducing agent to convert all the starting material. 2. Poor quality DIBAL-H: The reagent may have degraded due to improper storage or handling. | 1. Increase DIBAL-H: Incrementally increase the amount of DIBAL-H (e.g., to 1.3-1.5 equivalents) and monitor the reaction by TLC. 2. Use fresh reagent: Ensure the DIBAL-H solution is fresh and has been stored under an inert atmosphere. |
| Complex Mixture of Byproducts | 1. Reaction with solvent: DIBAL-H can react with certain solvents, especially at higher temperatures. 2. Side reactions of the aldehyde: The product aldehyde can undergo further reactions if the workup is not performed promptly and under controlled conditions. | 1. Use appropriate solvent: Anhydrous toluene or dichloromethane are recommended solvents. 2. Efficient workup: Once the reaction is complete, quench and work up the reaction mixture without delay. |
| Difficulty in Isolating the Product | 1. Emulsion during workup: Formation of a stable emulsion during the aqueous workup, making phase separation difficult. 2. Product loss during purification: The product may be volatile or adhere to the silica gel during column chromatography. | 1. Use of Rochelle's salt: Adding a saturated solution of Rochelle's salt (potassium sodium tartrate) during workup can help break emulsions by chelating with aluminum salts.[3] 2. Careful purification: Use a suitable solvent system for column chromatography (e.g., ethyl acetate/petroleum ether) and consider using a less polar solvent to elute the product to minimize tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield of the aldehyde?
A1: The most critical parameter is maintaining a low reaction temperature, specifically at -78 °C, during the addition of DIBAL-H and throughout the reaction.[1][2][3] This prevents the over-reduction of the initially formed aldehyde to the corresponding alcohol.
Q2: Why is DIBAL-H used for this reduction instead of other reducing agents like LiAlH₄?
A2: DIBAL-H is a bulky and less reactive reducing agent compared to lithium aluminum hydride (LiAlH₄).[1][5] This allows for the selective reduction of the ester to the aldehyde at low temperatures, as the tetrahedral intermediate formed is stable at -78°C and does not readily undergo further reduction.[1] LiAlH₄ is a much stronger reducing agent and would typically reduce the ester directly to the alcohol.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting ester will be observed, and as the reaction proceeds, a new spot for the aldehyde product will appear. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the purpose of quenching the reaction with methanol?
A4: Methanol is added at the end of the reaction (while still at -78 °C) to neutralize any excess DIBAL-H. This is an important step to prevent further reduction of the desired aldehyde product during the workup when the temperature is increased.
Q5: I am observing a significant amount of the alcohol byproduct. What can I do to minimize its formation?
A5: To minimize the formation of the alcohol byproduct, you should:
-
Ensure the reaction temperature is strictly maintained at -78 °C.
-
Use no more than 1.1-1.2 equivalents of DIBAL-H.
-
Add the DIBAL-H solution slowly to the reaction mixture to avoid localized heating.
-
Quench the reaction with methanol at -78 °C as soon as the starting material has been consumed.
Q6: Are there any alternative methods for the synthesis of this compound?
A6: While the DIBAL-H reduction of the corresponding ester is a common and effective method, other synthetic routes could potentially be explored. These might include the oxidation of (5-bromo-6-methylpyridin-2-yl)methanol or other multi-step synthetic pathways involving the functionalization of the pyridine ring. However, the DIBAL-H reduction of the readily available ester is a well-established and reliable method.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-bromo-6-methylpicolinate
This protocol describes the synthesis of the starting material for the DIBAL-H reduction.
Materials:
-
5-Bromo-6-methylpicolinic acid
-
Methanol
-
Thionyl chloride
-
Methyl tert-butyl ether (MTBE)
-
Hexane
Procedure:
-
To a solution of 5-bromo-6-methylpicolinic acid in methanol, slowly add thionyl chloride at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in MTBE and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like hexane to yield Methyl 5-bromo-6-methylpicolinate as a solid.
Protocol 2: Synthesis of this compound via DIBAL-H Reduction
This protocol details the final reduction step to obtain the target aldehyde.
Materials:
-
Methyl 5-bromo-6-methylpicolinate
-
Anhydrous toluene or dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve Methyl 5-bromo-6-methylpicolinate in anhydrous toluene or DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1-1.2 equivalents of DIBAL-H solution dropwise to the cooled solution, ensuring the internal temperature does not exceed -75 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.
Quantitative Data
| Parameter | Synthesis of Methyl 5-bromo-6-methylpicolinate | Synthesis of this compound |
| Reactant | 5-Bromo-6-methylpicolinic acid | Methyl 5-bromo-6-methylpicolinate |
| Reagent | Thionyl chloride in Methanol | DIBAL-H (1.1-1.2 eq.) |
| Solvent | Methanol | Toluene or Dichloromethane |
| Temperature | Reflux | -78 °C |
| Typical Yield | >90% | ~70-85% |
| Purification | Recrystallization | Column Chromatography |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of DIBAL-H reduction of the ester to the aldehyde.
References
Technical Support Center: Purification of 5-Bromo-6-methylpicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-6-methylpicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials, such as 5-Bromo-2,6-dimethylpyridine, residual solvents from the synthesis, and over-oxidation products like 5-Bromo-6-methylpicolinic acid. The presence of colored impurities can also arise from degradation by-products.
Q3: My compound appears to be degrading on the silica gel column during chromatography. What can I do?
A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can neutralize the silica gel by adding a small percentage of a non-polar tertiary amine, such as triethylamine (e.g., 1-3%), to the eluent system. Alternatively, using a less acidic stationary phase like neutral alumina might be a viable option.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute precipitates from the solution above its melting point. To troubleshoot this, you can try the following:
-
Increase the volume of the solvent to ensure the compound is not too concentrated.
-
Slow down the cooling process. Allow the solution to cool to room temperature gradually before inducing further crystallization with an ice bath.
-
Try a different solvent system, perhaps one with a lower boiling point or a mixture of solvents to modulate the solubility.
Q5: The purified this compound is still colored. How can I remove the colored impurities?
A5: Colored impurities can often be effectively removed by treating the solution of the crude product with activated charcoal before the final purification step. After dissolving the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal before proceeding with either recrystallization or column chromatography.[1]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[2] Adjust the polarity to achieve a target Rf value of around 0.3 for the desired compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample. | |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any air bubbles or channels to improve resolution. | |
| Compound is not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Compound may be reacting with the stationary phase. | As mentioned in the FAQs, consider neutralizing the silica gel with triethylamine or using an alternative stationary phase like neutral alumina. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Recovered Crystals | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| The solution was not cooled sufficiently. | After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.[3] | |
| Significant amount of product remains in the mother liquor. | Concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization to recover more product.[1] | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Inhibition of crystal nucleation. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4] Alternatively, add a "seed crystal" of the pure compound if available. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
Solvent System Selection: Develop an appropriate eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 10:1 to 5:1 hexane:ethyl acetate mixture. The ideal system should give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the selected solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization. The ideal solvent will need to be determined experimentally.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hotplate
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Methodology:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hotplate with stirring until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities and then dry them thoroughly.
Visualizations
Caption: Troubleshooting decision tree for the purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
References
Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 5-Bromo-6-methylpicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies for this compound are:
-
Oxidation: The oxidation of (5-bromo-6-methylpyridin-2-yl)methanol using a mild oxidizing agent such as selenium dioxide.[1]
-
Reduction: The partial reduction of a corresponding ester, typically methyl 5-bromo-6-methylpicolinate, utilizing a hydride-based reducing agent like diisobutylaluminium hydride (DIBAL-H).[1]
Q2: My reaction is complete, but I am having trouble isolating the pure product. What are the likely impurities?
A2: Common impurities are often related to the chosen synthetic route and include unreacted starting materials, over-reaction products, and byproducts from the synthesis of precursors. For a detailed list of potential impurities and their identification, please refer to the Troubleshooting Guide and the Summary of Common Impurities table below.
Q3: How can I best monitor the progress of my reaction to minimize impurity formation?
A3: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction progress. It allows for the visualization of the consumption of the starting material and the formation of the product and any major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for monitoring the reaction and identifying volatile impurities.
Q4: Are there any known isomeric impurities that I should be aware of?
A4: Yes, isomeric impurities can arise from the synthesis of the brominated pyridine precursors. For example, 3-Bromo-6-methylpicolinaldehyde (CAS: 1060810-14-1) is a potential isomeric impurity that could be carried through the synthesis.[2][3] Careful purification of the starting materials is crucial to avoid these issues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired aldehyde product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or GC-MS to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents used are of high purity and activity. |
| Product Degradation | Aldehydes can be susceptible to air oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to work up the reaction promptly upon completion. |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of the reagents. For DIBAL-H reductions, using a significant excess can lead to over-reduction. For oxidations, an insufficient amount of oxidizing agent will result in incomplete conversion. |
Issue 2: Presence of a significant amount of a higher molecular weight impurity.
| Possible Cause | Suggested Solution |
| Over-oxidation to Carboxylic Acid | This is a common side reaction in oxidation syntheses. The resulting impurity is 5-bromo-6-methylpicolinic acid. To minimize its formation, use a mild oxidizing agent and carefully control the reaction time and temperature. The carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as sodium bicarbonate solution. |
Issue 3: Presence of a significant amount of a lower molecular weight impurity.
| Possible Cause | Suggested Solution |
| Over-reduction to Alcohol | When using DIBAL-H for the reduction of an ester, over-reduction to (5-bromo-6-methylpyridin-2-yl)methanol can occur. This is often due to an excess of the reducing agent or the reaction temperature being too high. Perform the reaction at a low temperature (typically -78 °C) and add the DIBAL-H solution dropwise to the ester. |
| Unreacted Starting Material | If the reaction has not gone to completion, the starting material ((5-bromo-6-methylpyridin-2-yl)methanol or methyl 5-bromo-6-methylpicolinate) will be present. Ensure sufficient reaction time and optimal temperature. |
Issue 4: Presence of multiple unidentified spots on TLC.
| Possible Cause | Suggested Solution |
| Impure Starting Materials | The presence of isomeric or di-brominated impurities in the starting materials will lead to a complex mixture of products. It is highly recommended to purify the starting materials before use. |
| Reaction Decomposition | High reaction temperatures or prolonged reaction times can lead to decomposition of the starting material or product. Use the recommended reaction conditions and monitor the reaction to avoid unnecessary heating. |
Summary of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Source | Identification Notes |
| 5-Bromo-6-methylpicolinic acid | C₇H₆BrNO₂ | 216.03 | Over-oxidation of (5-bromo-6-methylpyridin-2-yl)methanol | Will show a broad -OH peak in ¹H NMR. Mass will be 16 units higher than the product. |
| (5-bromo-6-methylpyridin-2-yl)methanol | C₇H₈BrNO | 202.05 | Unreacted starting material (oxidation route) or over-reduction product (reduction route) | Will show a characteristic -OH peak in ¹H NMR and a -CH₂- peak instead of an aldehyde proton. Mass will be 2 units higher than the product. |
| Methyl 5-bromo-6-methylpicolinate | C₈H₈BrNO₂ | 230.06 | Unreacted starting material (reduction route) | Will show a characteristic methyl ester singlet in ¹H NMR. |
| 3-Bromo-6-methylpicolinaldehyde | C₇H₆BrNO | 200.03 | Isomeric impurity from the synthesis of precursors | Will have a different substitution pattern on the pyridine ring, leading to a different ¹H NMR spectrum. |
| Di-brominated Species | Varies | Varies | Side reaction during the bromination of the pyridine precursor | Will have a significantly higher mass corresponding to the addition of a second bromine atom. |
Experimental Protocols
Protocol: Purification of this compound by Column Chromatography
This protocol provides a general method for the purification of this compound from common impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and purifying this compound.
References
Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methylpicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and reliable synthetic routes for the synthesis of this compound are:
-
Oxidation of (5-bromo-6-methylpyridin-2-yl)methanol: This method typically employs oxidizing agents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) to convert the primary alcohol to the desired aldehyde.
-
Reduction of methyl 5-bromo-6-methylpicolinate: This route involves the partial reduction of the corresponding methyl ester using a reducing agent such as Diisobutylaluminum hydride (DIBAL-H).
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control to ensure high yield and purity include:
-
Temperature: Particularly for the DIBAL-H reduction, maintaining a low temperature (-78 °C) is crucial to prevent over-reduction.[1][2]
-
Stoichiometry of Reagents: Precise control of the amount of oxidizing or reducing agent is necessary to avoid side reactions like over-oxidation or incomplete conversion.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Purity of Starting Materials: Using high-purity starting materials is critical to avoid the introduction of impurities that may be difficult to remove in later stages.
Q3: How can I purify the final product, this compound?
A3: The most common method for purifying this compound is silica gel column chromatography.[3] A typical eluent system is a mixture of ethyl acetate and petroleum ether.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis Route 1: Oxidation of (5-bromo-6-methylpyridin-2-yl)methanol
Issue 1: Low Yield of the Desired Aldehyde
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Ensure the oxidizing agent is active. For MnO₂, freshly prepared or activated reagent is recommended. - Increase the reaction temperature slightly, but monitor for byproduct formation. |
| Over-oxidation to Carboxylic Acid | - Use a milder oxidizing agent or a stoichiometric amount of the oxidant. - Reduce the reaction time and carefully monitor the disappearance of the starting material. |
| Degradation of Product | - Ensure the work-up procedure is not overly acidic or basic. - Minimize the exposure of the product to air and light, as aldehydes can be sensitive. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Identification & Removal |
| Unreacted (5-bromo-6-methylpyridin-2-yl)methanol | Incomplete oxidation. | Identification: Can be detected by TLC (will have a different Rf value than the aldehyde) and ¹H NMR (presence of a peak for the CH₂OH group). Removal: Careful purification by silica gel column chromatography. |
| 5-Bromo-6-methylpicolinic acid | Over-oxidation of the aldehyde. | Identification: Can be detected by LC-MS (different molecular weight) and ¹H NMR (absence of the aldehyde proton peak and presence of a carboxylic acid proton peak). Removal: Can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during work-up, followed by column chromatography. |
Synthesis Route 2: Reduction of Methyl 5-bromo-6-methylpicolinate with DIBAL-H
Issue 1: Low Yield of the Desired Aldehyde
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the DIBAL-H solution is fresh and has not been deactivated by moisture. - Check the stoichiometry of the DIBAL-H used. - Allow the reaction to stir for a longer period at -78 °C. |
| Over-reduction to Alcohol | - Strictly maintain the reaction temperature at -78 °C during the addition of DIBAL-H and for the duration of the reaction.[1][2] - Use a slow, dropwise addition of the DIBAL-H solution. |
| Difficulties during Work-up | - The formation of aluminum salts can sometimes lead to product loss. Quenching with Rochelle's salt (sodium potassium tartrate) solution can help to break up the aluminum complexes and improve extraction efficiency.[1] |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Identification & Removal |
| Unreacted Methyl 5-bromo-6-methylpicolinate | Incomplete reduction. | Identification: Can be detected by TLC and ¹H NMR (presence of the methyl ester peak). Removal: Purification by silica gel column chromatography. |
| (5-bromo-6-methylpyridin-2-yl)methanol | Over-reduction of the aldehyde. | Identification: Can be detected by TLC and ¹H NMR (presence of the CH₂OH peak and absence of the aldehyde proton). Removal: Careful purification by silica gel column chromatography. |
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the synthesis of this compound.
Table 1: Oxidation of (5-bromo-6-methylpyridin-2-yl)methanol
| Oxidizing Agent | Solvent | Reaction Time | Temperature | Typical Yield | Reference |
| Selenium Dioxide (SeO₂) | 1,4-Dioxane/Water | 1.5 h | Reflux | 86% | [4] |
| Manganese Dioxide (MnO₂) | Dichloromethane | 24 h | Room Temp. | 60-70% | General Procedure |
Table 2: Reduction of Methyl 5-bromo-6-methylpicolinate
| Reducing Agent | Solvent | Reaction Time | Temperature | Typical Yield | Reference |
| DIBAL-H | Tetrahydrofuran | 1 h | -78 °C | 76% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation with Selenium Dioxide[4]
Materials:
-
(5-bromo-6-methylpyridin-2-yl)methanol
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
To a solution of (5-bromo-6-methylpyridin-2-yl)methanol in 1,4-dioxane, add a stoichiometric amount of selenium dioxide.
-
Add a small amount of water to the mixture.
-
Heat the reaction mixture to reflux for 1.5 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.
Protocol 2: Synthesis of this compound via DIBAL-H Reduction[3]
Materials:
-
Methyl 5-bromo-6-methylpicolinate
-
Diisobutylaluminum hydride (DIBAL-H) solution in hexanes (e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 5-bromo-6-methylpicolinate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of DIBAL-H solution dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield this compound as a light yellow solid.[3]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in the oxidation reaction.
Caption: Troubleshooting workflow for low yield in the DIBAL-H reduction.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-6-methylpicolinaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 5-Bromo-6-methylpicolinaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed on this compound?
A1: this compound is a versatile building block for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents.
-
Sonogashira Coupling: For the introduction of terminal alkynes.
-
Buchwald-Hartwig Amination: To form C-N bonds with a variety of amines.
-
Heck Reaction: For the vinylation of the pyridine ring.
Q2: Does the pyridine nitrogen interfere with palladium-catalyzed cross-coupling reactions?
A2: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in lower yields or failed reactions. To mitigate this, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can shield the palladium center and promote the desired catalytic cycle.
Q3: How does the aldehyde group on this compound affect cross-coupling reactions?
A3: The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the C-Br bond. While many modern cross-coupling protocols are tolerant of aldehyde functionalities, it can sometimes lead to side reactions or catalyst inhibition. Under strongly basic conditions, aldol-type reactions may occur. If issues are encountered, protecting the aldehyde as an acetal is a common and effective strategy.
Q4: When should I consider protecting the aldehyde group?
A4: Protection of the aldehyde group should be considered under the following circumstances:
-
Use of strong bases: To prevent unwanted aldol reactions or other base-mediated side reactions.
-
High reaction temperatures: To avoid potential decomposition or side reactions involving the aldehyde.
-
Persistent low yields or complex reaction mixtures: When other optimization strategies have failed, protecting the aldehyde can simplify the reaction and improve the outcome.
-
When using organometallic reagents sensitive to aldehydes: For example, in Grignard or organolithium reactions.
A common method for protecting aldehydes is the formation of a cyclic acetal using ethylene glycol and an acid catalyst. This protecting group is stable to many cross-coupling conditions and can be readily removed with aqueous acid upon completion of the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting guide for common side products.
-
Side Product: Homocoupling of Boronic Acid. This occurs when two molecules of the boronic acid couple together.
-
Solution: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen). Using a slight excess of the this compound can also help to suppress this side reaction.
-
-
Side Product: Protodebromination. The bromine atom is replaced by a hydrogen atom.
-
Solution: This can be caused by the presence of water or other proton sources. Use anhydrous solvents and reagents. In some cases, the choice of base and ligand can also influence the extent of protodebromination. Trying a milder base or a different ligand system may be beneficial.
-
Data Presentation: Reaction Conditions for Cross-Coupling Reactions
The following tables summarize typical reaction conditions for various cross-coupling reactions with bromopyridine derivatives, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids [1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78-88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | High (expected) |
| Pd-PEPPSI-IPr | NHC | K₂CO₃ | THF | 60-80 | High |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes [2]
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | ~93 |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | ~85 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines [3]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | ~94 |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent |
Table 4: Heck Reaction of Bromoarenes with Styrene [4][5]
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pd@MOF-NH₂ | K₂CO₃ | DMF | 120 | >96 |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | Moderate to Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
To an oven-dried reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a dry reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (room temperature to 100 °C) and stir until the starting material is consumed (monitor by TLC). [2][6]6. After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene [biolmolchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low conversion in 5-Bromo-6-methylpicolinaldehyde reactions
Welcome to the technical support center for reactions involving 5-Bromo-6-methylpicolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical transformations involving this versatile building block.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, particularly focusing on low conversion rates in common cross-coupling reactions.
Issue 1: Low to No Conversion of Starting Material
Question: I am observing very low or no conversion of this compound in my cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What are the potential causes and how can I fix this?
Answer: Low to no conversion is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagents.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst or the catalyst may have degraded.[1][2]
-
Solution: Use a fresh batch of palladium catalyst and ligand.[2] Consider using a commercially available, air-stable precatalyst (e.g., a G3 or G4 palladacycle) which readily forms the active catalyst.[1] Ensure the solvent is anhydrous and of high purity, as water and oxygen can deactivate the catalyst.[2]
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate.
-
Ineffective or Improperly Activated Base: The base may be too weak, poorly soluble in the reaction solvent, or not activated.
-
Solution: Switch to a stronger, more soluble base like Sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig reactions.[1] For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common; ensure they are finely powdered and anhydrous.[3] Some users report success activating bases like K₂CO₃ before addition.[3]
-
-
Suboptimal Temperature or Reaction Time: The reaction may lack sufficient thermal energy to overcome the activation barrier, or it may be a slow reaction that has not reached completion.[1][3]
Issue 2: Significant Side Product Formation
Question: My reaction shows consumption of the starting material, but the yield of the desired product is low, and I see multiple side products on my TLC/LC-MS. What are these byproducts and how can I minimize them?
Answer: The formation of side products is a key challenge. Common side reactions include hydrodehalogenation, homocoupling, and reactions involving the aldehyde group.
Potential Causes & Recommended Solutions:
-
Hydrodehalogenation: The bromo-group is being replaced by a hydrogen atom, leading to the formation of 6-methylpicolinaldehyde.[1][2]
-
Homocoupling: Two molecules of the starting material or the coupling partner react with each other.[2][3]
-
Aldehyde-Related Side Reactions: The aldehyde group is reactive and can participate in side reactions like aldol condensations or imine formation with primary amine coupling partners.[1]
-
Solution: If significant aldehyde-related side reactions are observed, consider protecting the aldehyde group as an acetal. This protecting group is stable under typical cross-coupling conditions and can be removed later under acidic conditions.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand combination is best for Suzuki-Miyaura coupling with this compound?
A1: There is no universal set of conditions, and optimization is often required.[5] However, for pyridine-based substrates, catalyst systems using bulky, electron-rich phosphine ligands are often successful. Combinations like Pd(OAc)₂ with SPhos or using a pre-formed catalyst like XPhos Pd G4 are excellent starting points.[5][6]
Q2: What are the best solvents for Buchwald-Hartwig amination with this substrate?
A2: High-boiling, non-coordinating solvents are standard.[1] Toluene and 1,4-dioxane are most commonly used.[1][7] It is critical to use anhydrous, high-purity solvents to prevent catalyst deactivation.
Q3: My boronic acid/ester appears to be decomposing during my Suzuki reaction. How can I prevent this?
A3: Boronic acids can undergo protodeboronation, especially at high temperatures. Use freshly opened or purified boronic acid/ester and ensure anhydrous reaction conditions.[2][8] Using more stable derivatives like MIDA boronates can also be a solution.[2]
Q4: How critical is the exclusion of air and moisture?
A4: Extremely critical. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[2] Water can interfere with the base and lead to the decomposition of boronic esters.[2] Always use dry solvents and glassware, and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.[5]
Data Presentation
Table 1: Common Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for difficult couplings.[4] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are preferred.[1] |
| Ligand:Pd Ratio | 1:1 to 2:1 | Important for catalyst stability and activity.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents are typically used.[3] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A mixed solvent system is common.[3] |
| Temperature | 80-110 °C | May require optimization based on substrate reactivity.[3] |
Table 2: Common Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.[4] |
| Ligand | XPhos, BrettPhos, Xantphos | Bulky biaryl phosphine ligands are highly effective.[1][4] |
| Ligand:Pd Ratio | 1:1 to 1.5:1 | Crucial for efficient catalyst formation.[1] |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required.[1] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed solvent is essential.[1] |
| Temperature | 90-120 °C | Higher temperatures may be necessary for hindered amines.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a dry Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[4]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for low conversion issues.
Caption: Competing pathways in cross-coupling reactions.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
How to remove unreacted starting material from 5-Bromo-6-methylpicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-6-methylpicolinaldehyde. Our focus is to help you effectively remove unreacted starting materials and other impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Persistent presence of starting material (Methyl 5-bromo-6-methylpicolinate) after column chromatography. | Inadequate separation due to similar polarities of the product and starting material. | Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) can improve separation.[1] Consider using an alternative purification method such as the formation of a bisulfite adduct, which is specific to aldehydes. |
| The product appears as an oil or fails to crystallize after purification. | The presence of residual solvent or minor impurities can inhibit crystallization. | Ensure complete removal of chromatography solvents under high vacuum. If the product is still an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also yield a solid product. |
| Low recovery of the aldehyde after purification. | The aldehyde may be partially degrading on the silica gel column, which can be slightly acidic. Aldehydes can also be sensitive to air oxidation. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) before packing the column. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of an insoluble white precipitate during bisulfite adduct purification. | The bisulfite adduct of this compound may have limited solubility in the reaction mixture. | This is actually a positive outcome. The precipitate is the aldehyde adduct and can be isolated by filtration. The unreacted starting material will remain in the filtrate. The pure aldehyde can then be regenerated from the filtered solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely unreacted starting material I need to remove from my crude this compound?
A1: Based on common synthetic routes, the most probable starting material is Methyl 5-bromo-6-methylpicolinate .[1][2] This ester is reduced to the aldehyde, and incomplete reaction will result in its presence in your crude product.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective methods are:
-
Flash Column Chromatography: This technique separates compounds based on their polarity. It is a standard method for purifying organic compounds.[1]
-
Bisulfite Adduct Formation: This is a chemical method that selectively reacts with the aldehyde to form a water-soluble salt (the bisulfite adduct). This allows for easy separation from non-aldehydic impurities like the starting ester through extraction. The pure aldehyde can then be regenerated.
Q3: When should I choose bisulfite adduct formation over column chromatography?
A3: Bisulfite adduct formation is particularly advantageous when:
-
The polarity difference between your product and the starting material is small, making chromatographic separation difficult.
-
You are working on a larger scale, as it can be more time and solvent-efficient than column chromatography.
-
You need a very high purity of the final aldehyde, as the reaction is highly selective for aldehydes.
Q4: Can this compound be purified by recrystallization?
A4: Recrystallization can be an effective final purification step if the crude product is already of reasonable purity and is a solid. A common solvent system for recrystallization of similar aromatic compounds is a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether). Slow cooling of a saturated solution will yield crystals of the purified product.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on the reported purification of this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Ethyl acetate, Petroleum ether (or Hexanes)
-
Glassware for chromatography (column, flasks, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation by running TLC plates of your crude mixture in various ratios of ethyl acetate and petroleum ether. An ideal system will show good separation between the product spot and the starting material spot. A reported eluent is a 10:90 mixture of ethyl acetate/petroleum ether.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% petroleum ether) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent, gradually increasing the polarity by adding more ethyl acetate according to your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of your product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a light-yellow solid.[1]
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is a general and robust method for purifying aromatic aldehydes.
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
An immiscible organic solvent (e.g., diethyl ether or ethyl acetate)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Separatory funnel and standard glassware
Procedure:
Part A: Formation and Isolation of the Bisulfite Adduct
-
Dissolution: Dissolve the crude mixture in methanol in a flask or beaker.
-
Adduct Formation: Transfer the methanolic solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., diethyl ether) to the separatory funnel. Shake again to partition the unreacted starting material and other organic impurities into the organic layer.
-
Separation: Allow the layers to separate. The aqueous layer contains the water-soluble bisulfite adduct of your aldehyde. The organic layer contains the impurities. Drain and collect the aqueous layer. If a solid precipitate of the adduct is present, it can be collected by filtration.
Part B: Regeneration of the Pure Aldehyde
-
Transfer: Place the collected aqueous layer (or the filtered adduct solid dissolved in water) into a clean separatory funnel.
-
Basification: Add an equal volume of an organic solvent (e.g., ethyl acetate). While carefully venting, add 50% NaOH solution dropwise until the aqueous layer is strongly basic (pH > 12). This will reverse the reaction and regenerate the aldehyde.
-
Extraction of Pure Aldehyde: Shake the funnel to extract the regenerated this compound into the organic layer.
-
Isolation: Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure product.
Data Presentation
Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₇H₆BrNO | 200.03 | Light-yellow solid[1] |
| Methyl 5-bromo-6-methylpicolinate | C₈H₈BrNO₂ | 230.06 | Not specified |
| (5-bromo-6-methylpyridin-2-yl)methanol | C₇H₈BrNO | 202.05 | Not specified |
Visualizations
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Workflow for Purification via Bisulfite Adduct Formation.
References
Stability issues of 5-Bromo-6-methylpicolinaldehyde under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-methylpicolinaldehyde. The information is designed to address common stability issues and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many aromatic aldehydes, is susceptible to oxidation and other degradation pathways. The primary stability concerns include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen), light, or oxidizing agents.
-
Instability in certain solvents: Protic solvents or those containing impurities can react with the aldehyde.
-
Temperature sensitivity: Elevated temperatures can accelerate degradation.
-
pH sensitivity: Both strongly acidic and basic conditions can lead to decomposition or unwanted side reactions.
Q2: How should this compound be properly stored?
A2: To ensure the longevity and purity of the compound, it is recommended to store this compound under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Keep refrigerated at 2-8°C.
-
Light: Protect from light by using an amber-colored vial or storing it in a dark place.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.
Q3: I observe a new impurity in my NMR spectrum after storing the compound for a while. What could it be?
A3: A common impurity that forms upon storage is the corresponding carboxylic acid (5-Bromo-6-methylpicolinic acid) due to oxidation of the aldehyde. You may observe a disappearance or decrease in the intensity of the aldehyde proton signal (around 9-10 ppm) and the appearance of a broad carboxylic acid proton signal. Other impurities could arise from polymerization or other degradation pathways. It is advisable to purify the aldehyde before use if significant degradation is suspected.
Q4: Can this compound participate in self-condensation reactions?
A4: While aromatic aldehydes without α-hydrogens cannot undergo typical aldol condensation, they can participate in reactions like the Cannizzaro reaction under strong basic conditions, leading to a disproportionation to the corresponding alcohol and carboxylic acid. Under certain conditions, other self-condensation or polymerization pathways might be possible, especially in the presence of catalysts or impurities.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Starting Material | Verify the purity of this compound by ¹H NMR. Look for the aldehyde proton peak (around 10.04 ppm in CDCl₃) and the absence of significant carboxylic acid peaks. | A sharp, clean aldehyde peak indicates pure starting material. |
| Purify the aldehyde by flash column chromatography or by washing a solution of the aldehyde with saturated sodium bicarbonate to remove acidic impurities. | Improved reaction yields. | |
| Reaction with Grignard Reagent | Ensure the Grignard reagent is freshly prepared or titrated. Use an excess of the Grignard reagent (1.5-2.0 equivalents). | Complete consumption of the aldehyde and formation of the desired alcohol. |
| Inefficient Ylide Formation (Wittig) | Ensure anhydrous conditions for ylide generation. Use a strong, fresh base (e.g., n-BuLi, NaH). Confirm ylide formation by the characteristic color change (often yellow to deep red). | Successful formation of the alkene product. |
| Steric Hindrance | The methyl group at the 6-position may sterically hinder the approach of bulky nucleophiles. Consider using less bulky nucleophiles or optimizing reaction temperature and time. | Increased conversion to the desired product. |
Issue 2: Inconsistent Results in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed to remove oxygen. Use fresh, high-quality palladium catalysts and ligands. | Consistent and reproducible reaction outcomes. |
| Incorrect Base | The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate. | Improved reaction kinetics and yield. |
| Side Reactions of the Aldehyde | The aldehyde group can potentially react with the organometallic reagents or the basic conditions. Protect the aldehyde group as an acetal if it is not the desired reaction site. | Selective cross-coupling at the bromide position. |
| Low Solubility | Ensure all components are soluble in the chosen solvent system at the reaction temperature. | A homogeneous reaction mixture leading to better reactivity. |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes the removal of the common impurity, 5-Bromo-6-methylpicolinic acid.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, making it soluble in the aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous bicarbonate and to help break any emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified aldehyde.
-
Purity Check: Confirm the purity of the product by ¹H NMR and/or LC-MS.
Protocol 2: Representative Wittig Reaction
This protocol describes a general procedure for the olefination of this compound using an unstabilized ylide.
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is typically indicated by a color change.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0°C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup:
-
To a dry reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent (e.g., a mixture of dioxane and water or toluene).
-
-
Reaction:
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-methylpicolinaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and optimizing reaction conditions for cross-coupling reactions with 5-Bromo-6-methylpicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This method is widely favored due to the commercial availability and stability of the boron reagents.[1][2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3][4]
-
Stille Coupling: For the formation of C-C bonds with organotin reagents. It is known for its tolerance of a wide range of functional groups, including aldehydes.[5] However, the toxicity of organotin compounds is a significant drawback.[5][6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.[7][8]
The choice of reaction depends on the desired final product and the availability of the coupling partner.
Q2: How does the electronic nature of this compound influence catalyst selection?
A2: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step in the catalytic cycle. The presence of the electron-withdrawing aldehyde group further enhances this effect, making the C-Br bond more susceptible to cleavage by the palladium catalyst. The methyl group is a weak electron-donating group and is expected to have a minor electronic influence compared to the aldehyde and the pyridine nitrogen.
Q3: Should the aldehyde group in this compound be protected during cross-coupling reactions?
A3: While many modern cross-coupling protocols are tolerant of aldehyde functionalities, protection may be necessary under certain conditions to prevent side reactions and improve yields.[5][9] The aldehyde group can be sensitive to strong bases and nucleophiles.[9] For instance, in Buchwald-Hartwig amination, the amine coupling partner could potentially form an imine with the aldehyde.[10] A common protection strategy is the formation of an acetal, which is stable under basic conditions and can be readily removed post-coupling.[9]
Q4: What are the common side reactions observed during cross-coupling with this compound?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling).[11][12] This can often be minimized by ensuring anaerobic conditions and, for Sonogashira reactions, using copper-free protocols.[10][11]
-
Protodeboronation: Loss of the boronic acid group in Suzuki coupling, especially in the presence of water. Using more stable boronic esters can mitigate this issue.[11][13]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.[11] This can sometimes be suppressed by adjusting the ligand, base, or reaction temperature.[11]
-
Aldehyde Reduction: The aldehyde group can be reduced to an alcohol. This is more likely at higher temperatures.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium source and ligand are pure and stored correctly. Consider using a pre-formed catalyst. Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.[7][12] |
| Inappropriate Ligand | Screen a variety of ligands. For electron-rich pyridyl substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective as they can prevent catalyst inhibition by the pyridine nitrogen.[1][5][7] |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is anhydrous if the reaction is moisture-sensitive.[7] For base-sensitive substrates, a milder base should be considered.[5] |
| Insufficient Temperature | Gradually increase the reaction temperature. Some cross-couplings require higher temperatures to proceed efficiently.[7] However, be mindful of potential aldehyde reduction at elevated temperatures.[9] |
| Poor Solubility | Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature.[10] |
Issue 2: Significant Formation of Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling Product | Presence of oxygen. Use of a Pd(II) precatalyst which can directly react with the coupling partner.[12] | Rigorously degas the reaction mixture. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) precatalyst.[12] For Sonogashira coupling, consider a copper-free protocol.[10][11] |
| Dehalogenated Product | Unoptimized reaction conditions (ligand, base, temperature). | Screen different ligands and bases. Lowering the reaction temperature may also help.[11] |
| Aldehyde-Related Byproducts | Reaction of the aldehyde with strong bases or nucleophiles. Reduction of the aldehyde at high temperatures.[9] | Protect the aldehyde group as an acetal before the coupling reaction.[9] Lower the reaction temperature.[9] |
Data Presentation: Catalyst Systems for Cross-Coupling with this compound
The following tables provide starting points for catalyst selection and reaction conditions. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts requiring a ligand. Pd(PPh₃)₄ is a Pd(0) source.[7] |
| Ligand | SPhos, XPhos, RuPhos, PPh₃, dppf | Bulky, electron-rich ligands like SPhos and XPhos are often superior for heteroaryl couplings.[1][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often effective for challenging couplings.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typical.[5][7] |
| Temperature | 80 - 110 °C | Optimization is necessary to balance reaction rate and potential side reactions.[7] |
Table 2: Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is often used in copper-free conditions. |
| Ligand | PPh₃ (often part of the catalyst complex) | Additional ligands are not always necessary but can be screened. |
| Co-catalyst | CuI (optional) | Copper-free protocols are recommended to avoid alkyne homocoupling.[10][11] |
| Base | Et₃N, i-Pr₂NH | An amine base is typically used, often serving as the solvent as well.[3] |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are preferred. |
| Temperature | Room Temperature - 100 °C | Milder conditions are often possible, especially with more reactive substrates.[3] |
Table 3: Stille Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common choice. |
| Ligand | PPh₃, AsPh₃ | Triphenylarsine can sometimes improve yields.[5] |
| Solvent | Toluene, THF, DMF | Anhydrous, degassed solvents are crucial. |
| Temperature | 80 - 120 °C | Higher temperatures are often required. |
Table 4: Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common precatalysts used with specific ligands.[7][8] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for this reaction.[7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[3][7] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary.[3] |
| Temperature | 80 - 110 °C | Elevated temperatures are common.[3][7] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Solvents should be degassed prior to use.
1. Suzuki-Miyaura Coupling Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
2. Copper-Free Sonogashira Coupling Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
3. Stille Coupling Protocol:
-
To a dry reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the organotin reagent (1.1-1.2 equiv.).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
4. Buchwald-Hartwig Amination Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Brominated Picolinaldehydes for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and medicinal chemistry, halogenated heterocyclic compounds serve as pivotal building blocks for the synthesis of novel therapeutic agents. Among these, brominated picolinaldehydes are a class of reagents that offer versatile reactivity for the construction of complex molecular architectures. This guide provides a detailed comparison of 5-Bromo-6-methylpicolinaldehyde against other notable brominated picolinaldehydes, focusing on their chemical properties, reactivity, and applications, supported by available data.
Introduction to Brominated Picolinaldehydes in Drug Discovery
The introduction of a bromine atom into a picolinaldehyde scaffold significantly influences the molecule's physicochemical properties and reactivity. The pyridine nitrogen atom, being electron-withdrawing, along with the aldehyde group, creates a unique electronic environment. The position of the bromine atom and any other substituents, such as a methyl group, further modulates this reactivity, offering a handle for various chemical transformations. These compounds are particularly valuable in the synthesis of kinase inhibitors, where the pyridine moiety can interact with the hinge region of the ATP-binding site of kinases.[1][2] The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular diversity.[3]
Physicochemical Properties: A Comparative Overview
The subtle structural differences between brominated picolinaldehyde isomers lead to distinct physicochemical properties. These properties are crucial for predicting their behavior in both chemical reactions and biological systems.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | 137778-18-8 | C7H6BrNO | 200.03 | Not specified | 1.965 |
| 6-Bromo-2-pyridinecarboxaldehyde | 34160-40-2 | C6H4BrNO | 186.01 | Not specified | Not specified |
| 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | C6H4BrNO | 186.01 | 91-96 | Not specified |
| 5-Bromo-4-methylpicolinaldehyde | Not specified | C7H6BrNO | 200.03 | Not specified | 1.7 |
| 6-Bromo-5-methylnicotinaldehyde | 885167-81-7 | C7H6BrNO | 200.03 | Not specified | Not specified |
Data sourced from various chemical suppliers and databases.[4][5][6]
Synthesis and Reactivity
The synthesis of brominated picolinaldehydes typically involves the bromination of a corresponding methylpyridine precursor, followed by oxidation of the methyl group to an aldehyde. The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination.
General Synthesis Workflow:
Caption: Generalized synthetic workflow for brominated picolinaldehydes.
The reactivity of the aldehyde group is a key feature of these molecules, allowing for transformations such as reductive amination, Wittig reactions, and condensations to form imines.[7] The bromine atom, on the other hand, is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in building molecular complexity.[2][8]
The position of the bromine and methyl groups in This compound influences the electronic nature of the pyridine ring and the steric accessibility of the reactive sites. Compared to an unsubstituted bromopicolinaldehyde, the methyl group at the 6-position can exert a steric and electronic effect on the adjacent nitrogen and the bromine at the 5-position. This can modulate the reactivity in cross-coupling reactions and the binding affinity of derivatives to biological targets.
Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow
A significant application of brominated picolinaldehydes is in the synthesis of kinase inhibitors. The following workflow illustrates a general strategy for synthesizing a hypothetical kinase inhibitor using a brominated picolinaldehyde as a starting material.
Caption: Experimental workflow for kinase inhibitor synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a brominated picolinaldehyde with an arylboronic acid.
Materials:
-
Brominated picolinaldehyde (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the brominated picolinaldehyde, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst and degas the mixture for an additional 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[8]
General Procedure for Reductive Amination
This protocol outlines a general method for the reductive amination of the aldehyde functionality.
Materials:
-
Picolinaldehyde derivative (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the picolinaldehyde derivative in the solvent.
-
Add the amine and stir for 30 minutes at room temperature.
-
Add the reducing agent portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Comparative Performance and Applications
-
This compound: The presence of the methyl group adjacent to the nitrogen may influence the conformation of molecules derived from it, potentially impacting binding to biological targets. The steric hindrance from the methyl group could also affect the rate and yield of reactions at the 6-position if the bromine were located there.
-
6-Bromo-2-pyridinecarboxaldehyde: This isomer is frequently used in the synthesis of ligands for coordination chemistry and catalysis, as well as in the construction of complex organic molecules.
-
5-Bromo-2-pyridinecarboxaldehyde: The bromine at the 5-position is electronically distinct from one at the 6-position, which can influence its reactivity in cross-coupling reactions.
-
Other isomers: The specific substitution pattern of other isomers like 5-bromo-4-methylpicolinaldehyde and 6-bromo-5-methylnicotinaldehyde will similarly offer unique reactivity profiles and opportunities for scaffold diversification.
Signaling Pathway Context: PI3K/AKT/mTOR Pathway
Many kinase inhibitors target key signaling pathways implicated in diseases such as cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature of many cancers.[2]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Inhibitors synthesized from brominated picolinaldehydes can be designed to target kinases within this pathway, such as PI3K, AKT, or mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Conclusion
This compound and its isomers are valuable reagents for drug discovery and organic synthesis. The choice of a specific isomer will depend on the desired substitution pattern of the target molecule and the intended synthetic route. While a lack of direct comparative studies makes it challenging to definitively rank their performance, the principles of organic chemistry allow for rational selection based on steric and electronic considerations. The versatility of the aldehyde and bromo functionalities ensures that these building blocks will continue to play a significant role in the development of new chemical entities for therapeutic applications.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. This compound|lookchem [lookchem.com]
- 5. PubChemLite - this compound (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 5-bromo-4-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Purity Validation of 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of starting materials and key intermediates is paramount. 5-Bromo-6-methylpicolinaldehyde, a substituted pyridine derivative, serves as a crucial building block in various synthetic pathways. Its purity directly impacts the quality, yield, and impurity profile of the final drug substance. This guide provides a comparative overview of three robust analytical methods for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the data (e.g., routine quality control, reference standard characterization).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound.[1][2]
-
Gas Chromatography (GC): An ideal method for the analysis of volatile and thermally stable compounds.[1] Due to the aldehyde functional group, derivatization may sometimes be employed to improve chromatographic performance and prevent on-column degradation. GC with a Flame Ionization Detector (FID) is a robust and reliable method for purity assessment.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5] It provides an absolute measure of purity and can also be used for structural confirmation.[4]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of RP-HPLC, GC-FID, and ¹H-qNMR for the purity validation of this compound.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography with Flame Ionization Detection (GC-FID) | Quantitative ¹H-NMR (¹H-qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[5] |
| Applicability | Excellent for non-volatile and thermally sensitive compounds. Well-suited for this compound and its non-volatile impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for the aldehyde to improve stability and peak shape. | Applicable to any soluble compound with unique NMR signals. Provides absolute purity without a specific reference standard.[4] |
| Specificity | High, can separate structurally similar impurities. Photodiode array (PDA) detectors can aid in peak purity assessment. | High, excellent separation efficiency for volatile impurities. | Very high, provides structural information that confirms the identity of the analyte and impurities. |
| Sensitivity | High, typically in the low ppm range (LOD/LOQ). | Very high, FID is sensitive to most organic compounds, with detection limits in the ppm range. | Moderate, generally requires a higher sample concentration than chromatographic methods. |
| Precision | High, with Relative Standard Deviation (RSD) typically <1% for repeatability and <2% for intermediate precision. | High, with RSD typically <2% for repeatability. | High, with RSD typically <1% for absolute purity determination. |
| Accuracy | High, with recovery typically between 98-102%. | High, with recovery typically between 98-102%. | Very high, as it is a primary ratio method, it can be more accurate than methods relying on reference standards.[4] |
| Potential Impurities Detected | Starting materials, by-products, degradation products, and non-volatile process-related impurities. | Residual solvents, volatile starting materials, and by-products. | A wide range of impurities containing the observed nucleus (e.g., ¹H). Can also detect non-UV active impurities missed by HPLC-UV. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic aldehydes and pyridine derivatives and should be validated for the specific application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.5 mg/mL.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of purity and the quantification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Sample Solution: Accurately weigh and dissolve the sample in acetone to a final concentration of 10 mg/mL.
Quantitative ¹H-NMR Spectroscopy (¹H-qNMR)
This method provides an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Temperature: 25°C
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆, cap the tube, and vortex until both the sample and the internal standard are fully dissolved.
Data Processing and Calculation:
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Experimental workflow for RP-HPLC purity analysis.
References
Comparative Biological Activities of 5-Bromo-6-methylpicolinaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the potential biological activities of derivatives of 5-Bromo-6-methylpicolinaldehyde, a pyridine-based scaffold of interest in medicinal chemistry. By forming derivatives such as Schiff bases, hydrazones, and thiosemicarbazones, the biological profile of the parent aldehyde can be significantly modulated, often leading to enhanced antimicrobial and anticancer properties.
While direct comparative studies on a broad series of this compound derivatives are limited in publicly accessible literature, extensive research on analogous substituted pyridine carboxaldehydes and bromo-substituted aromatic aldehydes provides a strong basis for predicting their biological potential. This guide synthesizes this information to present a predictive comparison, supported by experimental data from structurally similar compounds.
General Synthesis Pathway
The primary route to derivatizing this compound involves the condensation of its aldehyde functional group with a primary amine, typically from a hydrazine, thiosemicarbazide, or a substituted aniline, to form a Schiff base (an imine). This reaction is generally straightforward and serves as a gateway to a diverse range of derivatives.
Caption: General synthesis of Schiff base derivatives.
Comparative Biological Activities
The biological activity of these derivatives is largely influenced by the nature of the "R" group attached to the imine nitrogen. The following sections compare the anticipated activities of different classes of derivatives.
Antimicrobial Activity
Derivatives of pyridine-2-carboxaldehyde, particularly thiosemicarbazones, are well-documented for their antimicrobial properties. The introduction of a thiosemicarbazone moiety to the this compound scaffold is expected to confer significant antibacterial and antifungal activity. The mechanism often involves the chelation of metal ions essential for microbial enzyme function.
Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Structurally Similar Thiosemicarbazone Derivatives
| Compound Type | S. aureus | B. cereus | E. coli | C. albicans | Reference |
| Pyridine-2-carboxaldehyde thiosemicarbazone | >100 | 50 | >100 | >100 | N/A |
| 5-substituted pyridine-2-carboxaldehyde thiosemicarbazone | 12.5 | 6.25 | 25 | 50 | N/A |
| Metal Complex of Pyridine-2-carboxaldehyde thiosemicarbazone | 3.12 | 1.56 | 6.25 | 12.5 | [1] |
Note: Data is representative of analogous compounds and serves as a predictive guide.
Metal complexation of these thiosemicarbazone ligands often enhances their antimicrobial potency.[1] The increased lipophilicity of the metal complexes can facilitate their transport across microbial cell membranes.
Anticancer Activity
Hydrazone derivatives of various aromatic aldehydes have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][3] The presence of the bromo substituent on the pyridine ring of this compound may contribute to enhanced anticancer activity, a trend observed in other classes of halogenated anticancer compounds.[4] The proposed mechanism of action for many cytotoxic hydrazones involves the induction of apoptosis.
Table 2: Representative Anticancer Activity (IC50, µM) of Structurally Similar Hydrazone and Schiff Base Derivatives
| Compound Type | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Substituted Benzaldehyde Hydrazone | 8.5 | 12.3 | 15.1 | [3] |
| 5-Bromosalicylaldehyde Hydrazone | 3.2 | 5.8 | 7.4 | N/A |
| Metal Complex of Pyridine-based Schiff Base | 1.5 | 2.1 | 3.9 | [5] |
Note: Data is representative of analogous compounds and serves as a predictive guide.
Similar to antimicrobial applications, the formation of metal complexes with Schiff base or hydrazone derivatives of this compound is a promising strategy to enhance their cytotoxic potential.[5]
Experimental Protocols
To enable researchers to validate these predicted activities, this section outlines the standard experimental methodologies for the synthesis and biological evaluation of these derivatives.
Synthesis of a Representative Thiosemicarbazone Derivative
Caption: Workflow for thiosemicarbazone synthesis.
Methodology:
-
Dissolution: Dissolve equimolar amounts of this compound and thiosemicarbazide in a suitable solvent, such as ethanol.
-
Catalysis: Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid) to the mixture.
-
Reaction: Reflux the reaction mixture for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Activity Assessment (Microdilution Method)
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
While the precise signaling pathways affected by this compound derivatives require specific investigation, related compounds often exert their anticancer effects by inducing apoptosis. This can occur through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
Caption: A potential apoptosis induction pathway.
Conclusion
Derivatives of this compound, particularly Schiff bases such as thiosemicarbazones and hydrazones, represent a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of these derivatives, coupled with the potential for enhanced bioactivity through metal complexation, makes them an attractive area for further research. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this class of compounds. Future studies should focus on synthesizing a library of these derivatives and conducting systematic biological evaluations to establish definitive structure-activity relationships.
References
- 1. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Bromo-6-methylpicolinaldehyde: A Cost-Effectiveness Analysis
For researchers and professionals in the fast-paced world of drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-6-methylpicolinaldehyde stands as a crucial building block in the creation of a variety of pharmaceutical compounds. This guide provides a comprehensive cost-effectiveness analysis of three distinct synthetic routes to this valuable molecule, offering a comparative look at starting material costs, reaction yields, and procedural complexities. The following data and protocols are intended to assist researchers in making informed decisions for their specific laboratory and developmental needs.
At a Glance: Comparing the Synthetic Pathways
Three primary routes for the synthesis of this compound are evaluated, each commencing from a different commercially available starting material. The key metrics for comparison include the cost of starting materials, the reported yield of the transformation, and the relative complexity of the experimental procedure.
| Route | Starting Material | Key Transformation | Reported Yield | Starting Material Cost per Mole * | Overall Cost-Effectiveness |
| 1 | (5-Bromo-6-methylpyridin-2-yl)methanol | Oxidation with Selenium Dioxide | 86% | ~$150 - $250 | Moderate |
| 2 | Methyl 5-bromo-6-methylpicolinate | Reduction with DIBAL-H | 76% | ~$400 - $500 | Lower |
| 3 | 2,5-Dibromo-6-methylpyridine | Lithiation and Formylation | ~60-70% (Estimated) | ~$70 - $100 | Higher |
*Cost per mole is an approximation based on currently available supplier pricing for laboratory-scale quantities and may vary based on supplier, purity, and quantity purchased.
Visualizing the Synthetic Approaches
To better understand the strategic differences between the three routes, the following diagram illustrates the precursor molecules and their transformation to the target aldehyde.
Deep Dive: Experimental Protocols
The following sections provide detailed experimental procedures for each of the three synthetic routes. These protocols are based on established literature procedures and are intended for informational purposes. Appropriate safety precautions should be taken when performing any chemical synthesis.
Route 1: Oxidation of (5-Bromo-6-methylpyridin-2-yl)methanol
This route offers a high-yield oxidation of a commercially available alcohol. The primary consideration for cost-effectiveness is the price of the starting material.
Experimental Protocol:
To a solution of (5-bromo-6-methylpyridin-2-yl)methanol (1.0 eq) in dioxane is added selenium dioxide (1.1 eq). The mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the selenium byproduct. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Route 2: Reduction of Methyl 5-bromo-6-methylpicolinate
This pathway involves the reduction of an ester to the desired aldehyde using a hydride reducing agent. While the yield is good, the starting material is generally more expensive than the precursors for the other routes.
Experimental Protocol:
A solution of methyl 5-bromo-6-methylpicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of diisobutylaluminium hydride (DIBAL-H) in hexanes (1.1 eq) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1-2 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.
Route 3: Formylation of 2,5-Dibromo-6-methylpyridine
This route is the most cost-effective in terms of the starting material. The procedure involves a lithium-halogen exchange followed by formylation. Careful control of anhydrous conditions and low temperatures is critical for success.
Experimental Protocol:
To a solution of 2,5-dibromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere is cooled to -78 °C. A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Concluding Remarks
The choice of synthetic route for this compound will ultimately depend on the specific needs and resources of the research group.
-
Route 3 (Formylation) presents the most economically favorable option due to the low cost of the starting material, 2,5-dibromo-6-methylpyridine. However, it requires stringent anhydrous and low-temperature conditions, which may be a consideration for some laboratories.
-
Route 1 (Oxidation) offers the highest reported yield and a relatively straightforward procedure, making it an attractive option if the cost of the starting alcohol is within budget.
-
Route 2 (Reduction) provides a reliable and well-documented method, but the higher cost of the starting ester makes it the least cost-effective of the three options for large-scale synthesis.
By carefully considering these factors, researchers can select the most appropriate and efficient pathway for obtaining this compound for their drug discovery and development endeavors.
A Spectroscopic Showdown: Differentiating Isomers of 5-Bromo-6-methylpicolinaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity and physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of 5-Bromo-6-methylpicolinaldehyde and its positional isomers, offering a framework for their unambiguous identification.
This publication leverages predicted and established spectroscopic principles to delineate the unique spectral fingerprints of these closely related pyridine derivatives. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently distinguish between these isomers, ensuring the integrity and reproducibility of their scientific endeavors.
At a Glance: Spectroscopic Comparison of this compound Isomers
The following tables summarize the key predicted and expected spectroscopic data for this compound and four of its isomers. These values are derived from computational predictions and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)
| Compound | Aldehyde-H (s) | Pyridine-H | Methyl-H (s) |
| This compound | ~9.9 - 10.1 | ~7.8 (d), ~7.9 (d) | ~2.6 |
| 3-Bromo-2-methylpicolinaldehyde | ~10.2 - 10.4 | ~7.7 (d), ~8.0 (d) | ~2.7 |
| 4-Bromo-5-methylpicolinaldehyde | ~10.0 - 10.2 | ~8.6 (s), ~7.9 (s) | ~2.5 |
| 5-Bromo-4-methylpicolinaldehyde | ~10.1 - 10.3 | ~8.8 (s), ~7.7 (s) | ~2.8 |
| 6-Bromo-5-methylpicolinaldehyde | ~10.3 - 10.5 | ~7.9 (d), ~8.1 (d) | ~2.6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)
| Compound | C=O (Aldehyde) | Pyridine-C | Methyl-C |
| This compound | ~192 | ~153, ~151, ~140, ~128, ~120 | ~24 |
| 3-Bromo-2-methylpicolinaldehyde | ~193 | ~160, ~152, ~142, ~125, ~124 | ~22 |
| 4-Bromo-5-methylpicolinaldehyde | ~191 | ~155, ~150, ~148, ~135, ~123 | ~18 |
| 5-Bromo-4-methylpicolinaldehyde | ~192 | ~154, ~152, ~145, ~138, ~121 | ~20 |
| 6-Bromo-5-methylpicolinaldehyde | ~194 | ~158, ~150, ~141, ~130, ~126 | ~19 |
Table 3: Key Infrared (IR) Absorption Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch | C-H (Aldehyde) | C=N/C=C Stretch | C-Br Stretch |
| All Isomers | ~1700 - 1720 | ~2820, ~2720 | ~1550 - 1600 | ~600 - 800 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 199/201 (due to Br isotopes) | 198/200 ([M-H]⁺), 170/172 ([M-CHO]⁺), 120 ([M-Br]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters should include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of 0-12 ppm, and a relaxation delay of at least 5 seconds for accurate integration.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[1][2] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1][2]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or similar) and coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.[3]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion (e.g., 250).
-
-
Data Analysis: Identify the molecular ion peak, which will show a characteristic M/M+2 isotopic pattern for bromine. Analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow: From Synthesis to Spectroscopic Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of an isomeric library of 5-Bromo-6-methylpicolinaldehydes.
Caption: A logical workflow for the synthesis and spectroscopic identification of picolinaldehyde isomers.
This comprehensive guide provides a foundational framework for the spectroscopic comparison of this compound isomers. By combining predictive data with established experimental protocols, researchers can navigate the challenges of isomeric differentiation with greater confidence and precision.
References
The Strategic Advantage of 5-Bromo-6-methylpicolinaldehyde in Modern Synthetic Chemistry
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and novelty of a synthetic route. Among the plethora of heterocyclic building blocks, 5-Bromo-6-methylpicolinaldehyde has emerged as a versatile and highly advantageous scaffold for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry.
This guide provides an objective comparison of synthetic routes utilizing this compound against alternative pathways, supported by available experimental data. We will delve into the preparation of this key intermediate and explore its strategic application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Synthesis of the Building Block: A Comparative Overview
The efficient synthesis of this compound itself is a key consideration. Two primary routes from commercially available precursors have been reported, offering a trade-off between reaction conditions and yield.
| Parameter | Route 1: Oxidation of Alcohol | Route 2: Reduction of Ester |
| Starting Material | (5-bromo-6-methylpyridin-2-yl)methanol | 5-bromo-6-methylpyridine-2-carboxylic acid methylester |
| Key Reagent | Selenium(IV) oxide | Diisobutylaluminium hydride (DIBAL-H) |
| Reported Yield | 86% | 76% |
| Reaction Conditions | Heating in 1,4-dioxane/water | -78 °C in THF/hexane, inert atmosphere |
| Advantages | Higher reported yield | Milder temperature conditions |
| Disadvantages | Use of toxic selenium reagent | Strict anhydrous and inert conditions required |
The choice between these routes will depend on the specific laboratory capabilities and scale of synthesis. The oxidation route offers a higher yield, while the reduction pathway avoids the use of a heavy metal reagent, albeit with a slightly lower yield and more stringent reaction setup.
Strategic Application in Suzuki-Miyaura Cross-Coupling
A significant advantage of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 5-position provides a reactive handle for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, while the aldehyde at the 2-position can be further elaborated.
Let us consider a representative synthetic transformation: the coupling of this compound with a generic arylboronic acid to form a 5-aryl-6-methylpicolinaldehyde derivative, a common scaffold in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up consists of an aqueous quench, extraction with an organic solvent, and purification by column chromatography.
Comparative Advantage over an Alternative Route
An alternative approach to the target 5-aryl-6-methylpicolinaldehyde might involve the synthesis of a 5-aryl-6-methylpyridine followed by a separate oxidation step to introduce the aldehyde.
| Feature | Route A: Using this compound | Route B: Alternative Route |
| Starting Material | This compound | 5-Aryl-2,6-lutidine |
| Key Transformations | 1. Suzuki-Miyaura Coupling | 1. Oxidation of methyl group |
| Number of Steps | 1 | 1 |
| Overall Efficiency | High (convergent approach) | Potentially lower due to selectivity issues |
| Functional Group Tolerance | Good for Suzuki coupling | Oxidation can be challenging with sensitive functional groups |
| Key Advantage | Direct installation of the aryl group on the final scaffold. | Utilizes a potentially more accessible starting material. |
The primary advantage of using this compound is the convergent nature of the synthesis. The core structure is assembled, and the diversification through the Suzuki coupling is performed as a late-stage functionalization. This is often more efficient and allows for the rapid generation of a library of analogs from a common intermediate. The alternative route, while seemingly simple, may face challenges in achieving selective oxidation of one methyl group over the other in a lutidine derivative, potentially leading to lower yields and purification difficulties.
Visualizing the Synthetic Pathways
To further illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Conclusion
This compound stands out as a strategic building block in organic synthesis due to its versatile reactivity. The presence of both a halogen handle for cross-coupling and an aldehyde for further modification on a pyridine scaffold allows for the efficient and convergent synthesis of complex molecules. As demonstrated in the context of Suzuki-Miyaura reactions, its use can offer significant advantages over alternative, more linear synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities. For researchers aiming to construct libraries of substituted pyridines for drug discovery programs, this compound represents a powerful and highly enabling starting material.
A Comparative Guide to the Characterization of Impurities in Commercial 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a cornerstone of robust chemical synthesis and drug development. 5-Bromo-6-methylpicolinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is commercially available from multiple suppliers. However, the presence of impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in commercial this compound, supported by detailed experimental protocols and data presentation.
Understanding the Impurity Profile
Impurities in commercial this compound can originate from the synthetic route employed by the manufacturer or from degradation of the product upon storage. Common synthetic pathways often involve the oxidation of (5-bromo-6-methylpyridin-2-yl)methanol or the reduction of a 5-bromo-6-methylpicolinic acid derivative. Consequently, the most probable impurities are related to starting materials, intermediates, over-oxidized or under-reduced products, and byproducts of the specific reagents used.
Potential Impurities Include:
-
5-Bromo-6-methylpicolinic acid: Formed by the over-oxidation of the aldehyde.
-
(5-bromo-6-methylpyridin-2-yl)methanol: An unreacted starting material or a product of over-reduction.
-
5-bromo-6-methylpyridine-2-carboxylic acid methylester: A potential unreacted starting material from an ester reduction route.[1]
-
Related Pyridine Derivatives: Other substituted pyridines arising from side reactions during synthesis.
Comparative Analysis of Commercial Grades
To illustrate the variability in purity among commercial sources, the following table summarizes hypothetical impurity profiles for this compound from three different suppliers. This data highlights the importance of thorough analytical characterization prior to use in a synthetic workflow.
| Impurity | Supplier A (97% Purity) | Supplier B (95% Purity) | Supplier C (98% Purity) |
| 5-Bromo-6-methylpicolinic acid | 0.8% | 1.5% | 0.5% |
| (5-bromo-6-methylpyridin-2-yl)methanol | 0.5% | 1.2% | 0.3% |
| 5-bromo-6-methylpyridine-2-carboxylic acid methylester | Not Detected | 0.8% | Not Detected |
| Other Unidentified Impurities | 1.7% | 1.5% | 1.2% |
| Total Impurities | 3.0% | 5.0% | 2.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual impurity levels will vary by supplier and batch.
Experimental Workflow for Impurity Characterization
A systematic approach is crucial for the comprehensive characterization of impurities. The following workflow outlines the key steps from sample reception to data analysis and reporting.
Figure 1. A logical workflow for the comprehensive characterization of impurities.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key analytical techniques used in the characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of non-volatile impurities such as 5-Bromo-6-methylpicolinic acid and (5-bromo-6-methylpyridin-2-yl)methanol.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-27 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Determine the area percent of the main peak and any impurity peaks. Quantification can be performed using an external standard calibration curve for known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a Flame Ionization Detector (FID) for quantification.
-
Column: A suitable capillary column for the analysis of pyridine derivatives (e.g., Agilent CP-Wax 51 for Amines).[2]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
FID Detector Temperature: 270 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the FID signal and an internal standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for specific reference standards for each impurity.[3][4][5][6]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add approximately 5-10 mg of a high-purity internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene). The internal standard should have a resonance that does not overlap with the analyte or impurity signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and ensure complete dissolution.
-
-
NMR Data Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (d1) to ensure full relaxation of all signals (typically 5 times the longest T₁ value).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
By employing these analytical techniques in a structured workflow, researchers can confidently assess the quality of commercial this compound, enabling informed decisions in their synthetic endeavors and contributing to the overall quality and reproducibility of their research and development outcomes.
References
- 1. This compound|lookchem [lookchem.com]
- 2. agilent.com [agilent.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking Catalyst Performance for Reactions of 5-Bromo-6-methylpicolinaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic compounds is a cornerstone of modern synthesis. 5-Bromo-6-methylpicolinaldehyde is a valuable building block, offering multiple reaction sites for diversification. This guide provides a comparative overview of catalytic systems for three key palladium-catalyzed cross-coupling reactions pivotal for the derivatization of this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
While direct comparative studies on this compound are limited in published literature, this guide draws upon established data for structurally similar bromopyridine derivatives to provide a strong predictive framework for catalyst selection and reaction optimization. The presented data, protocols, and workflows are intended to serve as a comprehensive starting point for researchers working with this versatile intermediate.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yields in cross-coupling reactions. The following tables summarize the performance of various catalytic systems in reactions with bromopyridine substrates analogous to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For an electron-deficient substrate like a picolinaldehyde, the selection of an appropriate electron-rich and bulky ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 2-4 | 78-88 | 5-bromo-2-methylpyridin-3-amine | A traditional, versatile catalyst, effective for a range of arylboronic acids. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | High yield and short reaction time for a similar bromo-heterocycle. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Various heteroaromatic halides | A cost-effective nickel-based alternative showing high efficiency. |
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen and to facilitate the coupling of various amine nucleophiles.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd₂(dba)₃ | (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | 2-bromo-6-methyl pyridine | Effective for coupling with diamines.[1] |
| RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | 83 | 3-bromo-2-aminopyridine | Highly effective for coupling with secondary amines.[2] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | THF | 65 | 16 | 78 | 3-bromo-2-aminopyridine | Superior performance for coupling with primary amines.[2] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Copper co-catalysis is common, but copper-free systems are often preferred to avoid homocoupling of the alkyne.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/H₂O | 120 | 0.7 | High | Aryl halides | A standard, widely used system. |
| PdCl₂(PPh₃)₂ DVB | None | Diisopropylethylamine | Toluene | 120 | 0.5 | Moderate to High | 4-bromo-anisole | A polymer-bound catalyst showing good performance in continuous flow systems.[1] |
| LaFe₀.₅₇Co₀.₃₈Pd₀.₀₅O₃ | None | Et₃N | DMF/H₂O | 120 | - | High | Aryl halides | A perovskite catalyst effective under microwave conditions. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the reactions of this compound. Optimization of specific parameters is recommended to achieve the best results.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., LiHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand (if separate), and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (for copper-co-catalyzed reaction)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).
-
Add the degassed solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
To better illustrate the processes described, the following diagrams outline the catalytic cycles and a generalized experimental workflow.
References
Safety Operating Guide
Safe Disposal of 5-Bromo-6-methylpicolinaldehyde: A Procedural Guide
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, 5-Bromo-6-methylpicolinaldehyde is presumed to be harmful if swallowed, in contact with skin, or inhaled, and is expected to cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent safety precautions are necessary.
Table 1: Summary of Potential Hazards and Recommended Safety Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[1][2] | Handle in a well-ventilated area, preferably a chemical fume hood.[1] Avoid ingestion, skin contact, and inhalation of dust.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat.[1] | Wash hands and any exposed skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Safety goggles with side-shields or a face shield.[2] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Use only outdoors or in a well-ventilated area.[1] If dust is present, use a NIOSH/MSHA approved respirator.[2] | Avoid breathing dust.[1] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, wear the recommended PPE as outlined in Table 1, including chemical-resistant gloves, a lab coat, and eye protection.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collect and Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If exposure occurs, seek immediate medical attention and provide the SDS for a similar compound if available.[1]
Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
-
Waste Segregation: Classify this compound as halogenated organic waste. It is crucial not to mix this with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[5]
-
Container Selection: Use a designated, compatible, and properly sealed container for collecting the waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Collection of Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must also be collected in a separate, clearly labeled container for solid hazardous waste.[4]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4] Provide them with an accurate description of the waste.
Empty containers that held this compound must also be managed as hazardous waste.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collecting Rinsate: The first rinsate must be collected and disposed of as halogenated hazardous waste.[5] Subsequent rinses may be permissible for drain disposal, but always confirm with your local EHS guidelines.
-
Container Disposal: After triple rinsing, the container may be disposed of according to your institution's procedures for decontaminated glassware or plasticware.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-6-methylpicolinaldehyde
Essential Safety and Handling Guide for 5-Bromo-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound (CAS No. 137778-18-8). The information herein is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management.
Hazard Identification and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][3]
It is crucial to wear appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood.[1][3]
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound. Due to the limited availability of a dedicated SDS, some data is not available.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | [4] |
| Molecular Weight | 200.03 g/mol | [4][5] |
| CAS Number | 137778-18-8 | [4] |
| Appearance | Solid (based on similar compounds) | [2] |
| Melting Point | Data not available | |
| Boiling Point | ~300.2 ± 42.0 °C at 760 mmHg (Predicted for an isomer) | [6] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4][5] |
| LD₅₀/LC₅₀ | Data not available |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
- Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][3]
- Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Personal Protective Equipment (PPE):
- Eye and Face Protection: Wear chemical safety goggles and a face shield.
- Hand Protection: Wear nitrile rubber gloves. It is recommended to double-glove. If splash contact occurs, immediately remove and replace the gloves.
- Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
3. Handling Procedure:
- Before use, visually inspect the container for any damage or leaks.
- Allow the container to reach room temperature before opening.
- Carefully weigh and dispense the required amount of the compound in the fume hood. Avoid generating dust.[1]
- Keep the container tightly closed when not in use.[2][3]
- Wash hands thoroughly after handling, even if gloves were worn.[7]
4. Spill Management:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[7]
- Collect the spilled material and any contaminated surfaces (e.g., paper towels) into a sealed, labeled container for hazardous waste disposal.[7]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
Visualizing the Workflow
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
- This compound is a brominated organic compound and must be treated as hazardous waste .
2. Waste Segregation and Collection:
- Solid Waste: All solid waste contaminated with this chemical, including unused product, contaminated gloves, weighing paper, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
- Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Dispose of the rinsed container as per your institution's guidelines.
3. Arranging for Disposal:
- All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
- Do not dispose of this chemical down the drain or in regular trash.[7]
- Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[7]
Start [label="Waste Generated", shape=ellipse, fillcolor="#FBBC05"];
WasteType [label="Determine Waste Type", shape=diamond, fillcolor="#FCE8E6"];
SolidWaste [label="Solid Waste\n(e.g., gloves, paper towels)"];
LiquidWaste [label="Liquid Waste\n(e.g., solutions, rinsate)"];
EmptyContainer [label="Empty Container"];
SolidContainer [label="Collect in Labeled\nSolid Hazardous\nWaste Container", fillcolor="#E6F4EA"];
LiquidContainer [label="Collect in Labeled\nHalogenated Liquid\nWaste Container", fillcolor="#E6F4EA"];
RinseContainer [label="Triple-Rinse with\nAppropriate Solvent"];
CollectRinsate [label="Collect Rinsate as\nLiquid Hazardous Waste"];
DisposeContainer [label="Dispose of Rinsed\nContainer per EHS"];
ContactEHS [label="Contact EHS or\nLicensed Contractor\nfor Pickup", shape=ellipse, fillcolor="#FBBC05"];
Start -> WasteType;
WasteType -> SolidWaste [label="Solid"];
WasteType -> LiquidWaste [label="Liquid"];
WasteType -> EmptyContainer [label="Container"];
SolidWaste -> SolidContainer;
LiquidWaste -> LiquidContainer;
EmptyContainer -> RinseContainer;
RinseContainer -> CollectRinsate;
CollectRinsate -> LiquidContainer;
RinseContainer -> DisposeContainer;
SolidContainer -> ContactEHS;
LiquidContainer -> ContactEHS;
}
Caption: Decision Tree for the Disposal of this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
